11-Dehydrocorticosterone
描述
Structure
2D Structure
属性
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,19,22H,3-8,10-11H2,1-2H3/t14-,15-,16+,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFLCEKSBBHCMO-KJQYFISQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72-23-1 | |
| Record name | 11-Dehydrocorticosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Dehydrocorticosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-hydroxypregn-4-ene-3,11,20-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-DEHYDROCORTICOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO4V44A3G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of 11-Dehydrocorticosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydrocorticosterone, also known as Kendall's Compound A, is a glucocorticoid steroid hormone that plays a significant role in various physiological processes. As the 11-keto analog of corticosterone, it is a key metabolite in the corticosteroid pathway, primarily formed through the enzymatic oxidation of corticosterone by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1][2] Conversely, it can be converted back to the active form, corticosterone, by 11β-HSD1.[1][2] This dynamic interplay makes this compound and its synthetic pathways a subject of considerable interest in medicinal chemistry and drug development for targeting various endocrine and metabolic disorders. This technical guide provides an in-depth overview of the primary chemical synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and pathway visualizations.
Chemical Synthesis Pathways
The chemical synthesis of this compound can be approached from several different starting materials. The most common strategies involve the modification of readily available steroids, particularly those already possessing the core pregnane skeleton. The key transformation in most of these syntheses is the introduction of the ketone group at the C-11 position.
Pathway 1: Oxidation of Corticosterone
The most direct chemical synthesis of this compound is through the oxidation of its immediate precursor, corticosterone. This pathway mimics the biological conversion and relies on the selective oxidation of the 11β-hydroxyl group to a ketone.
Caption: Oxidation of Corticosterone to this compound.
Several oxidizing agents can be employed for this transformation, with chromium-based reagents being historically prevalent.
Experimental Protocol: Jones Oxidation of Corticosterone
The Jones oxidation provides a robust method for the conversion of secondary alcohols to ketones.[3][4][5][6]
-
Reagents and Materials:
-
Corticosterone
-
Acetone (anhydrous)
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid)
-
Isopropyl alcohol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve corticosterone in a minimal amount of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 20°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to this compound indicates the reaction is proceeding.
-
Once the reaction is complete (typically within 1-2 hours), quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the orange-brown color of Cr(VI) is no longer present, and a green precipitate of Cr(III) salts is formed.
-
Remove the acetone under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it successively with water and saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Quantitative Data:
| Oxidation Method | Starting Material | Oxidizing Agent | Yield (%) | Reference(s) |
| Jones Oxidation | Corticosterone | CrO₃/H₂SO₄ in Acetone | 75-85 | Based on typical yields for steroid oxidations. |
| PCC Oxidation | Corticosterone | Pyridinium Chlorochromate (PCC) | 80-90 | [7][8][9][10][11] |
| Oppenauer Oxidation | Corticosterone | Aluminum isopropoxide/Acetone | 60-70 | [12] |
Pathway 2: Synthesis from Cortisone via its Acetate
Another viable pathway starts from the more readily available corticosteroid, cortisone. This multi-step synthesis involves the protection of the C-21 hydroxyl group, followed by other transformations. A key intermediate in some variations is 21-acetoxy-pregn-4-ene-3,11,20-trione, which upon hydrolysis yields this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Measurement of this compound in mice, rats and songbirds: Effects of age, sex and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 9. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Oppenauer Oxidation | Thermo Fisher Scientific - US [thermofisher.com]
The In Vivo Physiological Functions of 11-Dehydrocorticosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydrocorticosterone (11-DHC) is a steroid hormone that has long been considered an inactive metabolite of corticosterone, the primary glucocorticoid in rodents. However, emerging research has unveiled a critical physiological role for 11-DHC as a pro-hormone, exerting its effects through enzymatic conversion to active corticosterone in a tissue-specific manner. This "intracrine" mechanism of glucocorticoid regulation has profound implications for a variety of physiological and pathophysiological processes, including metabolism, inflammation, and cardiovascular function. This technical guide provides an in-depth exploration of the in vivo physiological functions of 11-DHC, with a focus on its molecular mechanisms, quantitative parameters, and the experimental methodologies used to elucidate its role.
Core Physiological Function: A Precursor to Active Glucocorticoids
The primary physiological significance of this compound in vivo lies in its role as a substrate for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3][4][5] 11β-HSD1 is a bidirectional enzyme in vitro, but in vivo, it predominantly functions as a reductase, catalyzing the conversion of inactive 11-DHC to the potent glucocorticoid, corticosterone.[6][7] This conversion effectively amplifies glucocorticoid signaling within specific tissues, independent of circulating corticosterone levels.
Conversely, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) inactivates corticosterone by converting it back to 11-DHC.[6] This enzymatic activity is crucial in mineralocorticoid-sensitive tissues like the kidney, where it prevents the more abundant corticosterone from overwhelming the mineralocorticoid receptor (MR), thereby conferring aldosterone specificity.[8]
Role in Metabolic Syndrome
A significant body of research has established a causal link between the conversion of 11-DHC to corticosterone and the development of metabolic syndrome. Chronic administration of 11-DHC to mice has been shown to induce a phenotype characteristic of metabolic syndrome, including:
-
Increased Body Weight and Adiposity: Studies have demonstrated that mice treated with 11-DHC exhibit significant increases in body weight and fat mass.[9][10][11][12]
-
Insulin Resistance: The 11β-HSD1-mediated generation of corticosterone from 11-DHC leads to marked insulin resistance.[9][10][11][12]
-
Hepatic Glucocorticoid Action: The liver is a key site of 11β-HSD1 expression and activity. Liver-specific knockout of 11β-HSD1 protects mice from the adverse metabolic effects of 11-DHC administration, highlighting the critical role of intra-hepatic glucocorticoid regeneration in the pathogenesis of metabolic disturbances.[9][10][12]
These findings underscore the importance of tissue-specific glucocorticoid metabolism in the development of obesity and type 2 diabetes.
Cardiovascular and Other Physiological Functions
The physiological effects of 11-DHC, mediated by its conversion to corticosterone, extend beyond metabolism. In the heart, 11β-HSD1 is expressed in both cardiac myocytes and fibroblasts, where it can convert 11-DHC to corticosterone, which then activates the glucocorticoid receptor (GR). This local generation of active glucocorticoids can influence cardiac gene expression.
While 11-DHC itself is largely considered inactive at glucocorticoid and mineralocorticoid receptors, some studies have suggested a potential for this compound to inhibit aldosterone action, although the primary mechanism of its physiological effects is through its conversion to corticosterone.[13]
Signaling Pathways and Logical Relationships
The physiological actions of this compound are intricately linked to its metabolism and subsequent receptor activation. The following diagrams illustrate these key pathways and relationships.
Caption: Intracellular conversion of 11-DHC to corticosterone by 11β-HSD1.
Caption: Logical workflow of 11-DHC-induced metabolic syndrome.
Quantitative Data
The following tables summarize key quantitative data related to the physiological function of this compound.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Affinity (Kd or relative) | Species | Reference |
| Corticosterone | Glucocorticoid Receptor (GR) | ~5 nM | Rat | [10] |
| Corticosterone | Mineralocorticoid Receptor (MR) | ~0.5 nM | Rat | [10] |
| This compound | Glucocorticoid Receptor (GR) | Poor agonist/low affinity | Inferred | [8][14] |
| This compound | Mineralocorticoid Receptor (MR) | Poor agonist/low affinity | Inferred | [8][14] |
Note: Direct binding affinity data for this compound is limited as it is considered a poor ligand for both GR and MR.
Table 2: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Enzyme Kinetics
| Substrate | Enzyme Source | Km | Vmax | Reference |
| This compound | Recombinant human 11β-HSD1 | 1.7 µM | 69.8 nmol/min/mg | [2] |
| Cortisone | Human liver 11β-HSD1 | 0.3 µM | - | [7] |
| Cortisol | Human liver 11β-HSD1 | 2.1 µM | - | [7] |
| Cortisol | Cultured human trophoblast 11β-HSD | 137 nmol/L | 128 pmol/h/mg protein | [15] |
Note: Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, indicating the affinity of the enzyme for the substrate. Vmax (maximum velocity) represents the maximum rate of the reaction.
Experimental Protocols
In Vivo Administration of this compound to Mice
This protocol is based on methodologies described in studies investigating the metabolic effects of 11-DHC.[9][10][11][12]
1. Animal Model:
-
Male C57BL/6J mice are commonly used.
-
Mice are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. 11-DHC Administration:
-
This compound is administered in the drinking water at a concentration of 50 µg/mL.
-
The 11-DHC solution is prepared fresh and protected from light.
-
A vehicle control group receives drinking water without 11-DHC.
-
Treatment duration is typically 28 days.
3. Metabolic Phenotyping:
-
Body Weight and Food Intake: Measured regularly throughout the study.
-
Glucose Tolerance Test (GTT):
-
Mice are fasted overnight.
-
A baseline blood glucose measurement is taken from the tail vein.
-
Mice are administered an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).
-
Blood glucose is measured at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Insulin Tolerance Test (ITT):
-
Mice are fasted for a shorter period (e.g., 4-6 hours).
-
A baseline blood glucose measurement is taken.
-
Mice are administered an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight).
-
Blood glucose is measured at various time points post-injection.
-
-
Plasma Analysis: At the end of the study, blood is collected for the measurement of plasma insulin, corticosterone, and 11-DHC levels using ELISA or LC-MS/MS.
-
Tissue Collection: Adipose tissue (e.g., epididymal fat pads) and liver are collected and weighed.
In Vitro 11β-HSD1 Activity Assay
This protocol is a generalized method based on common in vitro assays for 11β-HSD1 activity.[16][17]
1. Enzyme Source:
-
Liver microsomes from various species (e.g., human, monkey, dog) or recombinant 11β-HSD1 expressed in a suitable cell line.
2. Reaction Mixture:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or a fixed concentration of NADPH.
-
Substrate: this compound or cortisone (often radiolabeled, e.g., [³H]cortisone, for ease of detection).
-
Enzyme preparation (microsomes or recombinant enzyme).
3. Incubation:
-
The reaction is initiated by adding the enzyme preparation to the pre-warmed reaction mixture.
-
Incubation is carried out at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
4. Reaction Termination and Steroid Extraction:
-
The reaction is stopped by adding a solvent such as ethyl acetate.
-
Steroids are extracted into the organic phase.
5. Analysis:
-
The extracted steroids (substrate and product) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of product (corticosterone or cortisol) formed is quantified. If a radiolabeled substrate is used, quantification is performed using a scintillation counter.
-
Enzyme activity is typically expressed as the rate of product formation per unit of time per amount of protein (e.g., pmol/min/mg protein).
Conclusion
This compound is a key player in the tissue-specific regulation of glucocorticoid action. Its conversion to active corticosterone by 11β-HSD1 provides a mechanism for amplifying glucocorticoid signaling in a localized manner, with significant implications for metabolic health. Understanding the in vivo physiological functions of 11-DHC is crucial for researchers and drug development professionals working on therapies for metabolic syndrome, inflammatory diseases, and other conditions influenced by glucocorticoid activity. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the intricate roles of this once-overlooked steroid hormone.
References
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative binding affinity of steroids for the corticosterone receptor system in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound causes metabolic syndrome, which is prevented when 11β-HSD1 is knocked out in livers of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a glucocorticoid metabolite, inhibits aldosterone action in toad bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lack of Significant Metabolic Abnormalities in Mice with Liver-Specific Disruption of 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of 11-Dehydrocorticosterone in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydrocorticosterone (11-DHC) is a key intermediate in the metabolism of corticosterone, the predominant glucocorticoid in many mammalian species, including rodents. While often considered an inactive metabolite, its metabolic fate is intricately linked to the regulation of glucocorticoid activity at a pre-receptor level. This technical guide provides a comprehensive overview of the metabolic pathways of 11-DHC in mammals, detailing the enzymes involved, quantitative data on its transformation, and the experimental protocols used for its study. A deeper understanding of 11-DHC metabolism is crucial for researchers in endocrinology, pharmacology, and drug development, as it offers insights into tissue-specific glucocorticoid action and potential therapeutic targets.
Core Metabolic Pathway: The Corticosterone-11-Dehydrocorticosterone Shuttle
The primary metabolic pathway of 11-DHC is its reversible conversion to the biologically active glucocorticoid, corticosterone. This "corticosteroid shuttle" is tightly regulated by two isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD)[1][2].
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme primarily functions as a reductase in vivo, catalyzing the conversion of 11-DHC to active corticosterone.[2][3] This "reactivation" of glucocorticoids at a local level is crucial for amplifying glucocorticoid signaling in tissues such as the liver, adipose tissue, and the central nervous system.
-
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): In contrast, 11β-HSD2 is a potent dehydrogenase that catalyzes the inactivation of corticosterone to 11-DHC.[2] This enzyme plays a critical role in protecting mineralocorticoid receptors (MR) in tissues like the kidney and colon from excessive activation by corticosterone, thereby ensuring aldosterone specificity.
This dynamic interplay between 11β-HSD1 and 11β-HSD2 determines the local bioavailability of active glucocorticoids, allowing for tissue-specific modulation of their effects.
Signaling Pathway of this compound Metabolism
The primary signaling consequence of 11-DHC metabolism is the generation of corticosterone, which then activates glucocorticoid receptors (GR) and mineralocorticoid receptors (MR).
While the conversion to corticosterone is the primary mechanism of action, some evidence suggests a potential direct interaction of 11-DHC with a novel corticosteroid receptor in the rat colon, although this requires further investigation.[1][4]
Quantitative Data on this compound and its Metabolites
The following tables summarize the available quantitative data on the concentrations of 11-DHC and related metabolites in various mammalian species and tissues.
Table 1: Plasma Concentrations of this compound
| Species | Concentration | Method | Reference |
| Human | ~50 nmol/L | Not Specified | [2] |
| Rat | ~5 nmol/L | Not Specified | [2] |
| Mouse | ~5 nmol/L | Not Specified | [2] |
Table 2: this compound and Corticosterone Concentrations in Rat Kidney
| Analyte | Cortical Interstitial Fluid (ng/mL) | Medullary Interstitial Fluid (ng/mL) | Plasma (ng/mL) | Urine (ng/mL) | Reference |
| This compound | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
| Corticosterone | 0.8 ± 0.1 | 1.0 ± 0.1 | 66.7 ± 8.1 | 7.9 ± 1.1 | [5] |
| Corticosterone/11-DHC Ratio | 0.8 ± 0.1 | 0.6 ± 0.1 | 10.6 ± 1.4 | 1.7 ± 0.1 | [5] |
Downstream Metabolism of this compound
Information on the further metabolism of 11-DHC beyond its conversion to corticosterone is limited. Early studies identified pregnane-3α,20-diol-11-one as a metabolite in adrenal gland extracts.[6] More recent work in avian intestine has shown the formation of 11-dehydro-20-dihydrocorticosterone . However, a comprehensive profile of downstream metabolites in mammals, including their structures, quantities, and biological activities, remains an area for further research. Urinary steroid metabolomics studies have identified Tetrahydro-11-dehydrocorticosterone (THA) and 5α-tetrahydro-11-dehydrocorticosterone (5α-THA) as metabolites of corticosterone and this compound.[7]
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific simultaneous quantification of 11-DHC and corticosterone in plasma.
Experimental Workflow:
Methodology:
-
Sample Preparation: Murine plasma is subjected to liquid-liquid extraction (LLE) using a 10:1 chloroform to plasma ratio.[3][8]
-
Chromatographic Separation: The extracted analytes are separated using a C18 reverse-phase column (e.g., ACE Excel 2 C18-AR, 2.1 × 150 mm, 2 μm) with an acidified water/acetonitrile gradient.[3][8]
-
Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[3][8]
-
Quantification: The limits of quantification (LOQs) are typically around 0.25 ng/mL for 11-DHC and 0.20 ng/mL for corticosterone.[3][8]
Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
This method provides a higher-throughput alternative for the quantification of 11-DHC in serum.
Experimental Workflow:
Methodology:
-
Assay Principle: A competitive ELISA format is used where 11-DHC in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled 11-DHC for binding to a limited amount of anti-11-DHC antibody coated on a microplate.[9]
-
Antibody Production: Antiserum is raised in rabbits against this compound 21-hemisuccinate conjugated to bovine serum albumin.[9]
-
Sample Preparation: Two approaches can be used: a direct method without steroid extraction or a method involving HPLC purification prior to ELISA.[9]
-
Assay Procedure:
-
The microplate is coated with the anti-11-DHC antibody.
-
Samples or standards are added to the wells, followed by the HRP-conjugated 11-DHC.
-
After incubation, the plate is washed to remove unbound components.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with an acid solution.
-
The absorbance is read at 450 nm.
-
-
Performance: The measurable range is typically 0.3-250 ng/mL for the direct method and 0.78-400 ng/mL for the HPLC method.[9] Cross-reactivity with cortisone is a consideration, although cortisone levels are generally low in rats and mice.[9]
In Vitro Metabolism Studies using Liver Microsomes
This protocol is used to investigate the enzymatic conversion of 11-DHC in a controlled environment.
Methodology:
-
Microsome Preparation: Liver microsomes are prepared from the desired mammalian species.[10][11]
-
Incubation: Microsomes are incubated with 11-DHC in the presence of necessary cofactors (NADPH for 11β-HSD1 reductase activity).[11]
-
Metabolite Extraction: The reaction is stopped, and steroids are extracted from the incubation mixture.
-
Analysis: The extracted metabolites are analyzed by HPLC or LC-MS/MS to identify and quantify the conversion products, primarily corticosterone.
Conclusion and Future Directions
The metabolic fate of this compound is a critical determinant of local glucocorticoid action in mammals. The interconversion between 11-DHC and corticosterone by 11β-HSD isozymes is a well-established and physiologically significant pathway. While robust methods exist for the quantification of 11-DHC, a comprehensive understanding of its downstream metabolism is still emerging. Future research should focus on:
-
Comprehensive Metabolite Profiling: Utilizing advanced mass spectrometry techniques to identify and quantify the full spectrum of 11-DHC metabolites in various tissues and biological fluids.
-
Elucidation of Enzymatic Pathways: Identifying the enzymes responsible for the downstream metabolism of 11-DHC.
-
Investigation of Direct Signaling: Further exploring the possibility of direct receptor-mediated actions of 11-DHC and its metabolites, independent of their conversion to corticosterone.
A more complete picture of the metabolic fate of this compound will undoubtedly provide valuable insights for the development of novel therapeutic strategies targeting glucocorticoid signaling in a tissue-specific manner.
References
- 1. Specific nuclear localization of this compound in rat colon: evidence for a novel corticosteroid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Renal interstitial corticosterone and this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolites of this compound; pregnane-3(alpha), 20-diol-11-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of an enzyme-linked immunosorbent assay for serum this compound in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of 11-oxygenated steroids. Metabolism in vitro by preparations of liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The purification of 11 beta-hydroxysteroid dehydrogenase from mouse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Dehydrocorticosterone as a precursor to corticosterone
Quantitative Data Summary
The following tables summarize key quantitative data related to the 11-DHC to corticosterone conversion pathway, providing a basis for experimental design and data interpretation.
Table 1: Typical Steroid Concentrations in Rodent Plasma
| Analyte | Species | Concentration Range (ng/mL) | Condition | Citation |
| 11-Dehydrocorticosterone (11-DHC) | Mouse/Rat | ~1.7 (5 nmol/L) | Basal | |
| Mouse | 0.65 ± 0.04 (ELISA) | Basal | ||
| Mouse | 0.39 ± 0.01 (LC-MS/MS) | Basal | ||
| Rat (Female) | ~10 | After Restraint Stress | ||
| Corticosterone | Mouse | 50 - 150 | Basal (Diurnal variation) | |
| Rat | 55 - 155 | Basal (Diurnal variation) | ||
| Mouse | 180 - 300+ | After Acute Stress | ||
| Rat | ~300 | After Acute Stress |
Note: Concentrations can vary significantly based on the time of day (diurnal rhythm), stress levels, sex, and analytical method used.
Table 2: 11β-HSD1 Enzymatic and Analytical Parameters
| Parameter | Description | Value | Species/System | Citation |
| Km for Cortisone/11-DHC | Michaelis constant, indicating substrate affinity. | 0.3 µM - 20 µM | Human/Rat 11β-HSD1 | |
| LC-MS/MS LOQ (11-DHC) | Lower Limit of Quantification for 11-DHC in plasma. | 0.25 ng/mL | Murine Plasma | |
| LC-MS/MS LOQ (Corticosterone) | Lower Limit of Quantification for Corticosterone in plasma. | 0.20 ng/mL | Murine Plasma |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of 11-DHC to corticosterone conversion.
Protocol: In Vitro 11β-HSD1 Reductase Activity Assay in Tissue Homogenates
This protocol measures the conversion of radiolabeled cortisone (a surrogate for 11-DHC) to cortisol (a surrogate for corticosterone) to determine 11β-HSD1 reductase activity.
A. Materials and Reagents:
-
Tissue of interest (e.g., liver, adipose, brain)
-
Homogenization Buffer: Ice-cold buffer, e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4. Protease inhibitors (e.g., aprotinin, leupeptin, PMSF) are recommended.
-
Assay Buffer: e.g., K2HPO4/KH2PO4 buffer (100 mM), pH 7.5.
-
Substrate: [3H]Cortisone (e.g., PerkinElmer), to be diluted to a working concentration.
-
Cofactor: NADPH (Sigma-Aldrich).
-
Extraction Solvent: Ethyl acetate or Dichloromethane.
-
Mobile Phase for HPLC: e.g., Methanol/Water mixture (e.g., 50:50 v/v) with 0.01% glacial acetic acid.
-
Scintillation Fluid.
B. Equipment:
-
Tissue homogenizer (e.g., Potter-Elvehjem or bead-based homogenizer).
-
Refrigerated centrifuge.
-
Incubator or water bath (37°C).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and an in-line radioflow detector.
-
Reversed-phase C18 column (e.g., Waters SymmetryShield C18, 4.6 mm × 250 mm).
-
Liquid scintillation counter.
C. Procedure:
-
Tissue Homogenization:
-
Excise tissue quickly and place it in ice-cold homogenization buffer.
-
Weigh the tissue and add buffer (e.g., 900 µL buffer per 100 mg tissue).
-
Homogenize the tissue on ice until no visible chunks remain.
-
Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 2 minutes at 4°C to pellet debris.
-
Collect the supernatant (this is the tissue lysate containing the enzyme) and determine its protein concentration (e.g., using a Bradford or BCA assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a defined amount of lysate protein (e.g., 50-100 µg), and the cofactor NADPH (e.g., final concentration of 100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, [3H]Cortisone, to a final concentration of approximately 20 nM (including 1 µCi/mL radioactivity).
-
Incubate at 37°C. Incubation time is critical and tissue-dependent to ensure linear reaction velocity:
-
Liver: ~10 minutes
-
Brain: ~45 minutes
-
Adipose Tissue: ~60 minutes
-
-
Stop the reaction by adding 2-3 volumes of ice-cold ethyl acetate and vortexing vigorously.
-
-
Steroid Extraction and Separation:
-
Centrifuge the tubes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (containing the steroids) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried steroid extract in a small volume (e.g., 50 µL) of HPLC mobile phase.
-
Inject the entire sample onto the HPLC system.
-
-
Quantification:
-
Run the HPLC with an isocratic mobile phase (e.g., 50% methanol/water) at a flow rate of 1 mL/min.
-
Monitor the elution of steroids using the UV detector (for unlabeled standards) and the radioflow detector. Cortisol will elute earlier than cortisone on a standard C18 column.
-
Integrate the radioactive peaks corresponding to the substrate ([3H]Cortisone) and the product ([3H]Cortisol).
-
Calculate the percent conversion: (% Conversion) = [Counts in Cortisol Peak / (Counts in Cortisol Peak + Counts in Cortisone Peak)] * 100.
-
Express the enzyme activity as pmol of product formed per mg of protein per minute.
-
Protocol: Quantification of 11-DHC and Corticosterone in Plasma by LC-MS/MS
This protocol outlines a sensitive and specific method for the simultaneous quantification of 11-DHC and corticosterone.
A. Materials and Reagents:
-
Plasma samples.
-
Internal Standards: Deuterated corticosterone (e.g., Corticosterone-d8) and a suitable internal standard for 11-DHC.
-
Extraction Solvent: Chloroform or Methyl-tert-butyl-ether (MTBE).
-
Reconstitution Solvent: Water/Acetonitrile mixture (e.g., 75:25, v/v).
-
LC Mobile Phase A: Deionized water with 0.1% formic acid.
-
LC Mobile Phase B: Acetonitrile with 0.1% formic acid.
B. Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Reversed-phase C18 column (e.g., ACE Excel 2 C18-AR, 2.1 × 150 mm, 2 µm).
-
Nitrogen evaporator.
-
Vortex mixer and centrifuge.
C. Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 50-150 µL of plasma into a glass tube.
-
Add internal standards to all samples, calibration standards, and quality controls.
-
Add 10 volumes of chloroform (e.g., 500 µL for a 50 µL sample).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at ~2000 x g for 5 minutes to separate the layers.
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen at 40-50°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Inject 20 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution. An example gradient over 10 minutes is:
-
Start at 30% Mobile Phase B.
-
Ramp to 90% Mobile Phase B.
-
Hold and re-equilibrate.
-
-
The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the analytes and internal standards. Example transitions (m/z):
-
11-DHC: 345.1 → 121.2
-
Corticosterone: 347.1 → 121.1
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Quantify the concentration of 11-DHC and corticosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate the core pathways and workflows described in this guide.
Caption: Enzymatic conversion of 11-DHC to corticosterone by 11β-HSD1.
Caption: Experimental workflow for the in vitro 11β-HSD1 activity assay.
Caption: Logical pathway from inactive prohormone to cellular response.
Regulation and Physiological Relevance
The expression and activity of 11β-HSD1 are tightly controlled, highlighting its importance in physiology and disease.
-
Tissue-Specific Expression: 11β-HSD1 is highly expressed in key metabolic tissues, including the liver, adipose tissue, and the central nervous system. Its presence in these tissues allows for precise, local control over glucocorticoid action.
-
Transcriptional Regulation: The expression of the HSD11B1 gene is regulated by several transcription factors. In liver cells, CCAAT/enhancer-binding proteins (C/EBP) α and β are crucial for both basal and induced expression.
-
Modulation by Cytokines and Signaling Pathways: Pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) , can upregulate 11β-HSD1 expression. This induction is often mediated through the p38 MAPK signaling pathway , which increases the binding of C/EBPβ to the HSD11B1 promoter. Furthermore, glucocorticoid-induced insulin resistance in adipocytes has been shown to be dependent on 11β-HSD1 and the subsequent activation of the c-Jun N-terminal kinase (JNK) pathway.
-
Pathophysiological Roles: Dysregulation of 11β-HSD1 activity is implicated in numerous pathologies. Overactivity in adipose tissue is linked to visceral obesity and metabolic syndrome. In the brain, elevated 11β-HSD1 activity is associated with age-related cognitive decline. Consequently, selective inhibition of 11β-HSD1 is a major therapeutic target for type 2 diabetes, obesity, and neurodegenerative disorders.
Conclusion
The conversion of this compound to corticosterone by 11β-HSD1 is a fundamental mechanism for amplifying glucocorticoid action at a local, tissue-specific level. This process allows cells to dynamically regulate their internal glucocorticoid environment, thereby fine-tuning their response to metabolic and inflammatory signals. A thorough understanding of the enzymology, regulation, and methods for measuring this pathway is essential for researchers and drug developers. The protocols and data presented in this guide provide a comprehensive resource for investigating this critical prohormone activation step and its role in health and disease.
An In-depth Technical Guide to the Enzymatic Conversion of Corticosterone to 11-Dehydrocorticosterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of the active glucocorticoid, corticosterone, to its inactive form, 11-dehydrocorticosterone. This biotransformation is a critical control point in glucocorticoid signaling, modulating the access of corticosterone to its receptors and thereby influencing a wide array of physiological processes. This document details the key enzymes involved, their kinetic properties, and relevant experimental protocols for their study.
The Core Enzymatic Conversion
The conversion of corticosterone to this compound is primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[1][2][3] This enzyme is an NAD+-dependent dehydrogenase that plays a crucial role in protecting the mineralocorticoid receptor (MR) from illicit occupation by glucocorticoids.[4][5][6] In contrast, the isoform 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) predominantly acts as a reductase in vivo, converting this compound back to active corticosterone, thus amplifying glucocorticoid action in specific tissues.[5][7][8]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of 11β-HSD1 and 11β-HSD2 vary depending on the species, tissue, and substrate. The following tables summarize key quantitative data for the conversion of corticosterone.
Table 1: Kinetic Parameters of 11β-HSD2 for Corticosterone
| Species | Tissue/System | Km (nM) | Vmax (pmol/mg protein/min) | Cofactor | Reference |
| Rat | Transfected CHO cells | 9.6 ± 3.1 | - | NAD+ | |
| Feline | Kidney | 184 ± 24 | 74 ± 3 | NAD+ | [9] |
| Human | Adrenal Cortex Microsomes | - | Marked Activity | NAD+ | [10] |
| Rabbit | Transfected CHO cells | Kd = 25 ± 8 | - | NAD+ | [6][11] |
Table 2: Kinetic Parameters of 11β-HSD1 for Corticosterone and this compound
| Species | Tissue/System | Substrate | Km (µM) | Vmax | Cofactor | Reference |
| Rat | Liver (Purified) | Corticosterone | 1.83 ± 0.06 | Similar to Cortisol | NADP+ | [12] |
| Feline | Kidney (Dehydrogenase) | Corticosterone | 1.959 ± 0.797 | 766 ± 88 | NADP+ | [9] |
| Feline | Kidney (Reductase) | This compound | 0.778 ± 0.136 | 112 ± 4 | NADPH | [9] |
| Feline | Liver (Reductase) | This compound | 10.462 | 840 | NADPH | [9] |
| Mouse | Recombinant | This compound | High Efficiency | - | NADPH | [12] |
Table 3: Inhibition of 11β-HSD2 by Glycyrrhetinic Acid
| Species | System | Inhibitor | Ki (nM) | IC50 (nM) | Inhibition Type | Reference |
| Rat | Transfected CHO cells | 18β-Glycyrrhetinic Acid | - | ~15 | Competitive | |
| Rat | Renal Homogenate | 18β-Glycyrrhetinic Acid | - | 360 | - | [13] |
Experimental Protocols
11β-HSD2 Activity Assay (Radiometric Method)
This protocol is a generalized procedure for measuring 11β-HSD2 activity in tissue homogenates or cell lysates using a radiolabeled substrate.
Materials:
-
[3H]-Corticosterone (radiolabeled substrate)
-
Unlabeled corticosterone
-
NAD+ (cofactor)
-
Tissue homogenate or cell lysate containing 11β-HSD2
-
Ethyl acetate
-
Scintillation fluid
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare reaction mixtures containing buffer, NAD+, and varying concentrations of unlabeled corticosterone.
-
Add a fixed amount of [3H]-corticosterone to each reaction mixture.
-
Initiate the reaction by adding the tissue homogenate or cell lysate.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution of unlabeled corticosterone and this compound in ethyl acetate.
-
Extract the steroids by vortexing and centrifuging.
-
Spot the organic phase onto a TLC plate and develop the chromatogram to separate corticosterone and this compound.
-
Visualize and quantify the radioactive spots using a phosphorimager or by scraping the spots and counting in a scintillation counter.
-
Calculate the percentage conversion of corticosterone to this compound to determine enzyme activity.
Quantification of Corticosterone and this compound by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of corticosterone and this compound in biological samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Internal standards (e.g., deuterated corticosterone)
-
Biological sample (e.g., plasma, tissue homogenate)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Add internal standards.
-
Perform protein precipitation (e.g., with acetonitrile).
-
Perform extraction using either liquid-liquid extraction (e.g., with methyl-tert-butyl-ether) or solid-phase extraction.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid. The gradient will separate corticosterone and this compound.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor and product ion transitions for corticosterone, this compound, and the internal standards.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the analytes.
-
Quantify the concentrations of corticosterone and this compound in the samples by comparing their peak areas to the standard curve.
-
Signaling Pathways
The enzymatic conversion of corticosterone to this compound is a key regulator of glucocorticoid and mineralocorticoid receptor activation.
Corticosterone readily binds to both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[14] Upon binding, these receptors translocate to the nucleus, where they act as transcription factors, binding to glucocorticoid response elements (GREs) on DNA and regulating the expression of target genes.[15][16][17] This leads to the well-known physiological effects of glucocorticoids on metabolism, inflammation, and the stress response.
The high expression of 11β-HSD2 in mineralocorticoid target tissues, such as the kidney, prevents the much more abundant corticosterone from activating the MR, thus allowing the specific binding of aldosterone.[4][18] Inactivation of 11β-HSD2, for example by inhibitors like glycyrrhetinic acid found in licorice, leads to an overstimulation of the MR by corticosterone, resulting in a state of apparent mineralocorticoid excess.[8][19] this compound itself is generally considered inactive as it does not bind to GR or MR.[20] However, some studies suggest it may have biological roles, including the potential to inhibit aldosterone action.[21]
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 11 beta-hydroxysteroid dehydrogenase-2 is a high affinity corticosterone-binding protein [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Characterisation of 11 beta-hydroxysteroid dehydrogenases in feline kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative enzymology of 11beta-hydroxysteroid dehydrogenase type 1 from six species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmrservice.com [bmrservice.com]
- 14. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. Tissue-specific regulation of 11β hydroxysteroid dehydrogenase type-1 mRNA expressions in Cushing's syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. This compound, a glucocorticoid metabolite, inhibits aldosterone action in toad bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeepers of Glucocorticoid Activity: An In-depth Technical Guide to the Role of 11β-HSD Enzymes in 11-Dehydrocorticosterone Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are crucial regulators of glucocorticoid activity, catalyzing the interconversion of hormonally active 11-hydroxyglucocorticoids (like corticosterone and cortisol) and their inactive 11-keto metabolites (11-dehydrocorticosterone and cortisone). This whitepaper provides a comprehensive technical overview of the role of the two primary 11β-HSD isoforms, 11β-HSD1 and 11β-HSD2, in the metabolism of this compound. We delve into their distinct enzymatic activities, tissue-specific expression, and the profound physiological and pathophysiological implications of their function. This guide offers detailed experimental protocols for assessing enzyme activity and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of these critical enzymes for researchers and professionals in drug development.
Introduction: The Critical Role of Pre-Receptor Metabolism
Glucocorticoids, such as corticosterone in rodents and cortisol in humans, are essential steroid hormones that regulate a vast array of physiological processes, including metabolism, inflammation, and stress responses. Their actions are mediated by binding to intracellular glucocorticoid receptors (GR) and mineralocorticoid receptors (MR). However, the biological activity of glucocorticoids is not solely dependent on their circulating concentrations but is finely tuned at a pre-receptor level by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[1][2][3]
These enzymes act as molecular switches, controlling the local availability of active glucocorticoids within specific tissues.[4] The two principal isoforms, 11β-HSD1 and 11β-HSD2, exhibit opposing activities and distinct tissue distributions, thereby orchestrating a sophisticated mechanism of tissue-specific glucocorticoid action.[2][5] This guide will focus on the metabolism of this compound, the inactive precursor of the primary glucocorticoid in rodents, corticosterone, and its interplay with the 11β-HSD enzymes.
The Two Faces of 11β-HSD: Isoforms and their Functions
The 11β-HSD system comprises two key enzymes with contrasting roles in glucocorticoid metabolism.
11β-HSD1: The Activator
11β-HSD1 primarily functions as a reductase in vivo, catalyzing the conversion of inactive this compound to active corticosterone.[2][6] This enzymatic reaction requires the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[2] The expression of 11β-HSD1 is predominant in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system.[5] By regenerating active glucocorticoids intracellularly, 11β-HSD1 amplifies the glucocorticoid signal, playing a significant role in metabolic regulation. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of metabolic syndrome, obesity, and type 2 diabetes.[7]
11β-HSD2: The Inactivator
In stark contrast to 11β-HSD1, 11β-HSD2 is a high-affinity dehydrogenase that exclusively catalyzes the inactivation of corticosterone to this compound, utilizing NAD+ as a cofactor.[5][8] This enzyme is predominantly found in mineralocorticoid-sensitive tissues, including the kidneys, colon, and salivary glands.[5] The primary role of 11β-HSD2 is to protect the non-selective mineralocorticoid receptor from illicit occupation by glucocorticoids, thereby allowing aldosterone to bind and exert its mineralocorticoid effects.[8] Deficiency in 11β-HSD2 activity leads to a condition known as Apparent Mineralocorticoid Excess (AME), characterized by hypertension and hypokalemia.[9]
Quantitative Analysis of Enzyme Kinetics
The distinct functions of 11β-HSD1 and 11β-HSD2 are reflected in their kinetic parameters for their respective substrates. The following tables summarize the available quantitative data for these enzymes.
| Enzyme | Substrate | Species | Tissue/System | K_m_ | V_max_ | Reference |
| 11β-HSD1 | This compound | Rat | Liver | 2-20 µM | Not Reported | [4] |
| 11β-HSD1 | This compound | Mouse | Hindlimb Perfusion | 1.064 µM | Not Reported | |
| 11β-HSD1 | Cortisone | Human | Cell-based assay | 0.9 µM | 0.12 µM/h | |
| 11β-HSD2 | Corticosterone | Human | Cytotrophoblast Culture | 4-14 nM | 128 pmol/h/mg protein | [1][8] |
Signaling Pathways: Glucocorticoid and Mineralocorticoid Receptor Activation
The conversion of this compound to corticosterone by 11β-HSD1 is a critical step in the activation of intracellular signaling pathways mediated by the glucocorticoid and mineralocorticoid receptors.
Glucocorticoid Receptor (GR) Signaling Pathway
Upon its generation by 11β-HSD1, corticosterone binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the corticosterone-GR complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, thereby modulating the transcription of target genes involved in metabolism and inflammation.
Mineralocorticoid Receptor (MR) Signaling Pathway
Corticosterone can also bind to the MR with high affinity. In tissues lacking 11β-HSD2, such as the hippocampus, corticosterone is a major activator of MR signaling. The activation pathway is similar to that of the GR, involving ligand binding, nuclear translocation, and binding to hormone response elements to regulate gene expression, which is crucial for processes like neuronal excitability and synaptic plasticity.
Experimental Protocols for Assessing 11β-HSD Activity
Accurate measurement of 11β-HSD1 and 11β-HSD2 activity is fundamental for research and drug development in this field. Below are detailed methodologies for key experiments.
General Experimental Workflow
A typical workflow for investigating the role of 11β-HSD enzymes in this compound metabolism involves several key stages, from sample preparation to data analysis.
Detailed Protocol for 11β-HSD1 Reductase Activity Assay
This protocol describes the measurement of the conversion of this compound to corticosterone.
Materials:
-
Tissue homogenates or cell lysates
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH
-
[³H]-11-dehydrocorticosterone (radiolabeled substrate)
-
Unlabeled this compound
-
Ethyl acetate (for extraction)
-
Scintillation cocktail
-
HPLC system with a radioactivity detector or a fraction collector for subsequent scintillation counting
-
TLC plates and developing solvent system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, the NADPH regenerating system (or a final concentration of ~200 µM NADPH), and the tissue homogenate or cell lysate (protein concentration should be optimized).
-
Initiation of Reaction: Start the reaction by adding the substrate, a mixture of unlabeled this compound (to achieve the desired final concentration, e.g., in the range of the K_m_) and a tracer amount of [³H]-11-dehydrocorticosterone.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a sufficient volume of ice-cold ethyl acetate to extract the steroids.
-
Extraction: Vortex the tubes vigorously and centrifuge to separate the organic and aqueous phases. Carefully collect the upper organic phase containing the steroids. Repeat the extraction for complete recovery.
-
Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Separation and Quantification:
-
HPLC: Re-dissolve the dried extract in a suitable mobile phase and inject it into an HPLC system equipped with a C18 column. Separate this compound and corticosterone using an appropriate isocratic or gradient elution. Quantify the radiolabeled substrate and product using an in-line radioactivity detector or by collecting fractions and performing liquid scintillation counting.
-
TLC: Re-dissolve the extract in a small volume of solvent and spot it onto a TLC plate. Develop the plate in a suitable solvent system to separate the two steroids. Visualize the spots (e.g., using a phosphorimager) and scrape the corresponding areas into scintillation vials for quantification.
-
-
Calculation of Activity: Calculate the percentage conversion of [³H]-11-dehydrocorticosterone to [³H]-corticosterone and express the enzyme activity as pmol of product formed per minute per mg of protein.
Detailed Protocol for 11β-HSD2 Dehydrogenase Activity Assay
This protocol outlines the measurement of the conversion of corticosterone to this compound.
Materials:
-
Tissue homogenates or cell lysates from a source rich in 11β-HSD2 (e.g., kidney)
-
Buffer (e.g., Tris-HCl, pH 8.5)
-
NAD+
-
[³H]-corticosterone (radiolabeled substrate)
-
Unlabeled corticosterone
-
Other materials as listed in the 11β-HSD1 assay protocol.
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture containing buffer, NAD+ (e.g., 1-2 mM), and the tissue homogenate or cell lysate.
-
Initiation of Reaction: Initiate the reaction by adding a mixture of unlabeled corticosterone and a tracer amount of [³H]-corticosterone.
-
Incubation, Termination, Extraction, Drying, Separation, and Quantification: Follow steps 3-7 as described in the 11β-HSD1 protocol, ensuring the separation method effectively resolves corticosterone and this compound.
-
Calculation of Activity: Calculate the percentage conversion of [³H]-corticosterone to [³H]-11-dehydrocorticosterone and express the enzyme activity as pmol of product formed per minute per mg of protein.
Conclusion and Future Directions
The 11β-HSD enzymes are indispensable regulators of glucocorticoid action, with their intricate interplay determining the tissue-specific availability of active hormones like corticosterone. The reductase activity of 11β-HSD1 amplifies glucocorticoid signaling in metabolic tissues, while the dehydrogenase activity of 11β-HSD2 protects mineralocorticoid receptors in epithelial tissues. A thorough understanding of the metabolism of this compound and the factors governing the activity of these enzymes is paramount for elucidating their roles in health and disease.
The development of selective inhibitors for 11β-HSD1 has been a major focus for the treatment of metabolic disorders. Future research should continue to explore the therapeutic potential of modulating 11β-HSD activity, not only in metabolic diseases but also in inflammatory conditions and neurological disorders. Further investigation into the tissue-specific regulation of these enzymes and the identification of novel substrates will undoubtedly open new avenues for therapeutic intervention. The detailed methodologies and conceptual frameworks provided in this guide are intended to support and accelerate these critical research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD11B1 hydroxysteroid 11-beta dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 11β-hydroxysteroid dehydrogenase type-II activity is affected by grapefruit juice and intense muscular work - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 11-Dehydrocorticosterone and its Mineralocorticoid Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Dehydrocorticosterone (11-DHC) is a key metabolite in corticosteroid metabolism, primarily regarded as the inactive form of corticosterone, the main glucocorticoid in rodents. Its physiological role is intrinsically linked to the activity of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system, which regulates the access of corticosteroids to both mineralocorticoid (MR) and glucocorticoid receptors (GR). While generally considered to possess negligible direct mineralocorticoid activity, its potential for conversion back to active corticosterone and its role in modulating local steroid signaling pathways make it a significant molecule in the study of electrolyte balance, blood pressure regulation, and steroid hormone pharmacology. This guide provides a comprehensive overview of the mineralocorticoid activity of 11-DHC, detailing its receptor binding affinity, transactivation potential, and in vivo effects, alongside the experimental methodologies used for its characterization.
Introduction
The mineralocorticoid receptor (MR) plays a pivotal role in the regulation of sodium and potassium homeostasis, and consequently, in the control of blood pressure. While aldosterone is the principal physiological mineralocorticoid, the MR exhibits a high affinity for glucocorticoids like cortisol (in humans) and corticosterone (in rodents), which circulate at concentrations 100- to 1000-fold higher than aldosterone.[1][2] The selective action of aldosterone in mineralocorticoid target tissues is made possible by the "gatekeeper" enzyme, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[3] This enzyme catalyzes the conversion of potent glucocorticoids into their inactive 11-keto metabolites, namely cortisone from cortisol and this compound from corticosterone.[1] These inactive metabolites have a markedly reduced affinity for the MR, thus allowing aldosterone to occupy and activate the receptor.[1]
Conversely, the isoform 11β-HSD1 can catalyze the reverse reaction, converting 11-DHC back to corticosterone, thereby reactivating its glucocorticoid and potential mineralocorticoid effects at a local tissue level.[4] This interplay between 11β-HSD1 and 11β-HSD2 creates a sophisticated mechanism of tissue-specific prereceptor steroid metabolism that dictates the local hormonal milieu and receptor activation. Understanding the direct and indirect mineralocorticoid activities of 11-DHC is therefore crucial for dissecting the complexities of steroid hormone action and for the development of novel therapeutic agents targeting the MR.
Quantitative Data on Mineralocorticoid Receptor Interaction
The following table summarizes the quantitative data regarding the interaction of this compound, Aldosterone, and Corticosterone with the mineralocorticoid receptor.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Binding Affinity (Ki) | Very Low / Negligible | - | [1] |
| MR Transactivation (EC50) | > 1 µM (activates only at high micromolar concentrations) | Human MR in a renal cell line | [5] | |
| Aldosterone | Binding Affinity (Kd) | ~0.5 - 1 nM | Rat, Rabbit, Human | [6][7][8] |
| MR Transactivation (EC50) | 0.07 - 2.28 nM | Skate, Human, Rat | [1][9] | |
| Corticosterone | Binding Affinity (Kd) | ~0.5 nM | Rat | [6] |
| MR Transactivation (EC50) | 0.09 - 2.84 nM | Skate, Rat | [1] |
Signaling Pathways and Metabolic Conversion
The biological activity of this compound is primarily determined by its metabolic conversion and its interaction with the mineralocorticoid receptor signaling pathway.
Experimental Protocols
Detailed methodologies for assessing the mineralocorticoid activity of this compound are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
References
- 1. 11βHSD2 Efficacy in Preventing Transcriptional Activation of the Mineralocorticoid Receptor by Corticosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of mineralocorticoid receptor blockade on glucocorticoid-induced renal injury in adrenalectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortisol to cortisone: glucocorticoid to mineralocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11 beta-hydroxysteroid dehydrogenase-2 is a high affinity corticosterone-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoid metabolism by 11-beta hydroxysteroid dehydrogenase type 2 modulates human mineralocorticoid receptor transactivation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Endogenous 11-Dehydrocorticosterone: Plasma and Tissue Levels, Measurement Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous glucocorticoid metabolite, 11-Dehydrocorticosterone (11-DHC). It summarizes quantitative data on its levels in plasma and various tissues, details experimental protocols for its measurement, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for professionals in research and drug development.
Endogenous Levels of this compound
This compound is the inactive metabolite of corticosterone, the primary glucocorticoid in rodents. Its levels are a key indicator of the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which play a crucial role in modulating local glucocorticoid action.
Table 1: Endogenous this compound Levels in Plasma/Serum
| Species | Sample Type | Concentration | Measurement Method |
| Human | Plasma | ~50 nmol/L | Not Specified |
| Rat | Plasma | ~5 nmol/L | Not Specified |
| Mouse | Plasma | ~5 nmol/L | Not Specified |
| Wistar Rat (1 week old) | Serum | 1.7 ± 1.2 ng/mL | ELISA |
| Wistar Rat (3-14 weeks old) | Serum | 7.8 ± 2.6 ng/mL | ELISA |
| Mouse | Plasma | 3–40 ng/mL (4–120 nM) | LC-MS/MS |
| Rat (baseline, male) | Serum | Lower than corticosterone | ELISA |
| Rat (baseline, female) | Serum | Higher than males | ELISA |
| Rat (post-restraint stress) | Serum | Increased levels | ELISA |
| Mouse (basal) | Plasma | 2–7 nM | Not Specified |
| Mouse (acute stress) | Plasma | >25 nM | Not Specified |
Table 2: Endogenous this compound Levels in Tissues
| Species | Tissue | Concentration | Measurement Method |
| Rat | Renal Cortex (interstitial fluid) | Lower than corticosterone | LC-MS/MS |
| Rat | Renal Medulla (interstitial fluid) | Lower than corticosterone | LC-MS/MS |
Experimental Protocols for this compound Measurement
Accurate quantification of 11-DHC is critical for understanding its physiological and pathological roles. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA provides a high-throughput method for quantifying 11-DHC. The following is a general protocol for a competitive ELISA.
Principle: This assay is based on the competitive binding between 11-DHC in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled 11-DHC for a limited number of antibodies coated on the microplate.
Materials:
-
Anti-11-DHC antibody pre-coated 96-well plate
-
11-DHC standards
-
Sample diluent
-
HRP-conjugate solution
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Serum/Plasma: Samples may require extraction. A direct method without extraction has also been described, but validation is crucial.[1]
-
Bring all reagents and samples to room temperature.
-
-
Standard and Sample Addition:
-
Add 50 µL of standards and samples to the appropriate wells.
-
-
Competitive Reaction:
-
Add 50 µL of HRP-conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate and wash each well with wash buffer four times.
-
-
Substrate Incubation:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Calculation:
-
Calculate the percentage of binding for each standard and sample.
-
Plot a standard curve and determine the concentration of 11-DHC in the samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high specificity and sensitivity for the quantification of 11-DHC.
Principle: This method involves the separation of 11-DHC from other sample components by liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using a tandem mass spectrometer.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid
-
Internal standard (e.g., deuterated 11-DHC)
-
Extraction solvent (e.g., methyl tert-butyl ether or chloroform)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 150 µL of plasma, add an internal standard.[2]
-
Add 1.5 mL of chloroform and vortex thoroughly.[2]
-
Centrifuge to separate the phases.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
-
-
Chromatographic Separation:
-
Column: ACE Excel 2 C18-AR (2.1 × 150 mm; 2 μm) or equivalent.[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-gradient is used to elute 11-DHC.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 11-DHC and the internal standard. For example, m/z 345.1 -> 121.2 for 11-DHC.[2]
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
Data Analysis:
-
Quantify 11-DHC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The limit of quantitation (LOQ) for this method can be as low as 0.25 ng/mL.[2]
-
Signaling Pathways and Experimental Workflows
The balance between corticosterone and 11-DHC is tightly regulated by the 11β-HSD enzymes, which act as a crucial pre-receptor control mechanism for glucocorticoid signaling.
Caption: Glucocorticoid metabolism by 11β-HSD enzymes.
The diagram above illustrates the intracellular conversion of active corticosterone to inactive 11-DHC by 11β-HSD2, and the regeneration of corticosterone from 11-DHC by 11β-HSD1, which then binds to the glucocorticoid receptor to elicit a cellular response.
Caption: Experimental workflow for 11-DHC quantification.
This workflow outlines the key steps involved in the quantification of 11-DHC from biological samples using LC-MS/MS, from sample preparation to data analysis.
References
- 1. Development of an enzyme-linked immunosorbent assay for serum this compound in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 11-Dehydrocorticosterone in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydrocorticosterone (11-DHC) is a glucocorticoid steroid hormone that is the inactive precursor to corticosterone, the primary glucocorticoid in rodents. The conversion between 11-DHC and corticosterone is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). The quantification of 11-DHC in plasma is crucial for understanding the activity of 11β-HSD, which is implicated in various physiological and pathological processes, including obesity, metabolic syndrome, and inflammation.[1][2][3] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound. The procedure involves the extraction of 11-DHC and an internal standard from a plasma matrix. The extract is then subjected to reversed-phase liquid chromatography to separate the analyte from other endogenous components. The separated analyte is subsequently ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathway
Caption: Enzymatic conversion of this compound to Corticosterone.
Experimental Protocols
Materials and Reagents
-
This compound certified standard
-
Corticosterone certified standard
-
Internal Standard (IS) (e.g., d4-Cortisol or epi-Corticosterone)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free plasma for calibration standards and quality controls
Instrumentation
-
Liquid Chromatograph (e.g., Acquity UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP 4500)
-
Analytical column: ACE Excel 2 C18-AR (2.1 x 150 mm, 2 µm)[1][2][3]
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound, Corticosterone, and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound and Corticosterone stock solutions in methanol:water (50:50, v/v) to create working standard solutions for the calibration curve.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Plasma Sample Preparation (Liquid-Liquid Extraction)[1][2][3]
-
To 50 µL of plasma sample, calibration standard, or QC, add the internal standard solution.
-
Add 500 µL of chloroform (10:1 chloroform to plasma ratio).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (chloroform) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A/B (e.g., 70:30 v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions[1][2]
| Parameter | Condition |
| Column | ACE Excel 2 C18-AR (2.1 x 150 mm, 2 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions[1][2]
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 11-DHC: m/z 345.1 → 121.2; Corticosterone: m/z 347.1 → 121.1 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5000 V |
| Temperature | 550°C |
Data Presentation
Quantitative Data Summary
The following table summarizes the quantitative performance of the method based on a validation study.[1]
| Parameter | This compound | Corticosterone |
| Linearity Range (ng/mL) | 0.1 - 500 | 0.1 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.997 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 | 0.20 |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | ± 15% |
Experimental Workflow and Logical Relationships
Caption: LC-MS/MS experimental workflow for 11-DHC quantification.
Caption: Key logical steps of the LC-MS/MS analysis.
References
- 1. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of this compound and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Development and Validation of an 11-Dehydrocorticosterone Immunoassay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydrocorticosterone (11-DHC) is a glucocorticoid metabolite of corticosterone, the primary stress hormone in many species, including rodents.[1][2] The interconversion between the inactive 11-DHC and the active corticosterone is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[2][3] This enzymatic regulation plays a crucial role in modulating local glucocorticoid activity in various tissues, including lymphoid organs, and has been implicated in metabolic syndrome and immune function.[1][3][4] Accurate measurement of 11-DHC is therefore essential for understanding its physiological and pathological roles.
These application notes provide a detailed overview of the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in biological samples. The described protocols and validation data are based on established methodologies to ensure accuracy, precision, sensitivity, and specificity.[1][5]
Signaling Pathway
The interplay between this compound and Corticosterone is central to glucocorticoid regulation. The following diagram illustrates this key metabolic pathway.
Immunoassay Development Workflow
The development of a robust immunoassay for this compound involves several critical stages, from antigen preparation to assay validation.
Experimental Protocols
I. Antibody Production
A specific polyclonal antibody against this compound is essential for the development of a sensitive and specific immunoassay.
1. Antigen Preparation:
-
Synthesize an this compound-3-carboxymethoxyoxime-thyroglobin conjugate or an this compound 21-hemisuccinate-conjugated bovine serum albumin (BSA) to serve as the immunogen.[1][5]
2. Immunization:
-
Immunize sheep or rabbits with the prepared antigen conjugate.[1][5] The immunization schedule and adjuvant used will influence the resulting antibody titer and affinity.
3. Antibody Purification:
-
Collect antiserum and purify the IgG fraction using standard protein A/G chromatography.
-
Characterize the purified antibody for its binding affinity and specificity.
II. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a competitive ELISA for the quantification of 11-DHC.
1. Plate Coating:
-
Coat a 96-well microtiter plate with donkey anti-sheep IgG.[1]
-
Incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
2. Assay Procedure:
-
Add standards, quality controls (QCs), and samples to the appropriate wells.
-
Add the primary anti-11-DHC antibody to each well.
-
Add biotin-labeled 11-DHC or this compound 21-hemisuccinate conjugated to horseradish peroxidase (HRP) to each well.[1][5]
-
Incubate the plate, for example, for 2 hours at room temperature.
-
Wash the plate.
-
If using a biotinylated tracer, add avidin-HRP and incubate.[1]
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark.[1]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).[1]
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Assay Validation Workflow
A thorough validation is crucial to ensure the reliability of the immunoassay for its intended purpose.
Validation Data
The performance of the this compound immunoassay is characterized by its specificity, sensitivity, precision, and accuracy.
Table 1: Antibody Cross-Reactivity
The specificity of the immunoassay is determined by the cross-reactivity of the primary antibody with structurally related steroids.
| Steroid | Cross-Reactivity (%)[1][5] |
| This compound | 100 |
| Cortisone | 92 |
| 11-Deoxycorticosterone | 0.51 |
| Corticosterone | 0.36 |
| Progesterone | < 0.01 |
| 11-Deoxycortisol | < 0.01 |
| Cortisol | < 0.01 |
Note: High cross-reactivity with cortisone may be observed, however, cortisone levels in some species like rats and mice are negligible and may not interfere with the direct ELISA.[5]
Table 2: Assay Performance Characteristics
The following table summarizes the key performance parameters of the validated 11-DHC ELISA.
| Parameter | Result |
| Sensitivity | |
| Lower Limit of Detection (LOD) | 1 pg/well[1] |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL (direct method)[5] |
| 0.78 ng/mL (HPLC method)[5] | |
| Precision | |
| Intra-assay Coefficient of Variation (CV%) | < 10% |
| Inter-assay Coefficient of Variation (CV%) | < 15% |
| Accuracy | |
| Recovery | 85-115% |
| Linearity (Parallelism) | |
| Dilutional Parallelism | Parallel to standard curve[1][5] |
Comparison with Mass Spectrometry
For further validation, the developed ELISA can be compared against a reference method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A significant positive linear correlation between the two methods indicates the accuracy of the immunoassay.[1] It is important to note that immunoassays may sometimes yield slightly higher concentrations compared to LC-MS/MS due to minor cross-reactivity with other steroids.[1]
Sample Preparation
The appropriate preparation of biological samples is critical for accurate measurement.
-
Serum/Plasma: Samples can often be used directly in the assay or may require an extraction step to remove potential matrix effects.[1][5] A serial dilution of the sample should be performed to ensure it falls within the dynamic range of the standard curve and to check for parallelism.[1]
-
Tissue Homogenates: Tissues should be homogenized in an appropriate buffer, and the supernatant can be used for analysis after centrifugation.
Conclusion
The described immunoassay provides a sensitive, specific, and reliable method for the quantification of this compound in various biological matrices. Proper validation and adherence to the detailed protocols are essential for obtaining accurate and reproducible results, which are critical for advancing research in endocrinology, immunology, and drug development.
References
- 1. Measurement of this compound in mice, rats and songbirds: Effects of age, sex and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004029) [hmdb.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. Development of an enzyme-linked immunosorbent assay for serum this compound in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 11-Dehydrocorticosterone in Tissue Samples
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Dehydrocorticosterone (11-DHC) is the inactive metabolite of corticosterone, the primary glucocorticoid in rodents.[1][2] The interconversion between corticosterone and 11-DHC is a critical control point in regulating local glucocorticoid action within specific tissues. This process is catalyzed by the isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][3]
-
11β-HSD1 primarily acts as a reductase, converting inactive 11-DHC back to active corticosterone, thus amplifying glucocorticoid signaling in tissues like the liver and adipose tissue.[1][3][4]
-
11β-HSD2 functions as a dehydrogenase, inactivating corticosterone by converting it to 11-DHC.[1][4][5] This is crucial in tissues like the kidney to prevent illicit activation of the mineralocorticoid receptor by glucocorticoids.[3][4]
Given the importance of this pathway in metabolism, inflammation, and neurological function, accurate measurement of 11-DHC in tissue samples is essential for understanding tissue-specific glucocorticoid regulation.[4][6] These protocols provide detailed methods for the extraction and quantification of 11-DHC from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway: Glucocorticoid Pre-Receptor Metabolism
The enzymatic conversion of corticosterone to 11-DHC and vice versa is a key mechanism for controlling local glucocorticoid availability to intracellular receptors.
Caption: Interconversion of active and inactive glucocorticoids by 11β-HSD enzymes.
Experimental Workflow Overview
A generalized workflow for the analysis of 11-DHC from tissue involves several key stages, from sample collection to data acquisition.
Caption: General experimental workflow for 11-DHC measurement in tissue.
Protocol 1: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for steroid analysis due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple analytes.[7]
Part A: Tissue Homogenization and Extraction
This protocol is adapted from methods described for corticosteroid extraction from various tissues.[8][9][10]
Materials:
-
Tissue sample (e.g., liver, adipose, brain), frozen
-
Internal Standard (IS): d4-Cortisol or epi-corticosterone
-
Hexane, HPLC-grade[9]
-
Methanol (MeOH), HPLC-grade
-
Water, HPLC-grade
-
Phosphate Buffered Saline (PBS), ice-cold
-
Bead homogenizer or tissue grinder
-
Centrifuge tubes (polypropylene)
-
Centrifuge capable of 10,000 x g at 4°C[9]
-
Solvent evaporator (e.g., SpeedVac or nitrogen stream)[9]
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue in a pre-weighed centrifuge tube.[9]
-
Add ice-cold PBS and homogenize the tissue thoroughly using a bead homogenizer or grinder.
-
Spike the homogenate with the internal standard to account for extraction variability.
-
For Liver/Lean Tissues: Add 15 mL of acetonitrile to the homogenate.[9][10]
-
For Adipose/Lipid-Rich Tissues: Use ethyl acetate for the initial extraction.[8]
-
Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.[9][10]
-
Carefully transfer the supernatant to a new tube.
-
Lipid Removal (optional but recommended): Add 30 mL of hexane to the supernatant, vortex for 5 minutes, and allow phases to separate.[9][10] Collect the lower, acetonitrile layer.[9]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[9]
-
Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 70:30 Water:Methanol).[7] Vortex thoroughly.
-
Centrifuge the reconstituted sample to pellet any insoluble debris and transfer the supernatant to an autosampler vial for analysis.
Part B: LC-MS/MS Analysis
Instrumentation & Parameters:
-
LC System: Standard HPLC or UPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[11]
-
Column: A C18 reversed-phase column is commonly used (e.g., ACE Excel 2 C18-AR, 2.1 × 150 mm, 2 µm).[11][12]
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[10][13]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11][12]
Example LC Gradient & MRM Transitions:
| Parameter | Value | Reference |
|---|---|---|
| LC Flow Rate | 200-400 µL/min | [10][13] |
| Column Temp | 25-40°C | [10][11][12] |
| Injection Vol | 10 µL | [10] |
| Run Time | ~10-16 minutes | [7][11][12] |
| 11-DHC MRM | m/z 345.1 -> 121.2 | [11][12] |
| Corticosterone MRM | m/z 347.1 -> 121.1 |[11][12] |
A standard curve must be prepared using known concentrations of 11-DHC and the internal standard, subjected to the same extraction procedure to account for matrix effects.
Protocol 2: Quantification by Competitive ELISA
ELISA provides a high-throughput and cost-effective alternative to LC-MS/MS, though it may have lower specificity.[14] Validation, including comparison with mass spectrometry, is recommended.[2][14]
Materials:
-
This compound ELISA Kit (e.g., MyBioSource MBS7273473 or similar).[15]
-
Tissue extract (prepared and reconstituted as described in Protocol 1, Part A, Steps 1-11).
-
Microplate reader capable of reading absorbance at 450 nm.[16]
General ELISA Procedure (Competitive Assay):
-
Prepare standards and samples according to the kit manufacturer's instructions. Note that the final ethanol concentration in the well should typically be below 5% to avoid interference.[9]
-
Add standards, controls, and reconstituted tissue extracts to the appropriate wells of the antibody-pre-coated microplate.[15]
-
Add the 11-DHC-HRP (Horseradish Peroxidase) conjugate to each well.[15]
-
Incubate the plate (e.g., for 1 hour at room temperature), allowing the sample 11-DHC and the 11-DHC-HRP conjugate to compete for binding to the immobilized antibody.[15]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[17]
-
Add the TMB substrate solution to each well and incubate in the dark. The HRP enzyme will catalyze a color change.[16]
-
Add the stop solution to terminate the reaction, which typically results in a color change from blue to yellow.[15]
-
Read the absorbance (Optical Density, O.D.) of each well at 450 nm.[16]
-
Generate a standard curve by plotting the O.D. of the standards against their known concentrations. The concentration of 11-DHC in the samples is inversely proportional to the signal.
-
Interpolate the concentration of 11-DHC in the samples from the standard curve.
Data Presentation
The following table summarizes representative data for 11-DHC and corticosterone levels in different mouse tissues, demonstrating the utility of these methods.
| Tissue | Analyte | Concentration (nmol/kg) | Method | Reference |
| KKAy Mouse Liver | Corticosterone | 120 ± 40 (S.D.) | LC-MS/MS | [8] |
| 11-DHC | 13 ± 2.0 (S.D.) | LC-MS/MS | [8] | |
| KKAy Mouse Adipose | Corticosterone | 39 ± 20 (S.D.) | LC-MS/MS | [8] |
| 11-DHC | 2.4 ± 0.9 (S.D.) | LC-MS/MS | [8] | |
| Human Adipose | Cortisone | 3.0 ± 1.6 (S.D.) | LC-MS/MS | [8] |
Limits of Quantification (LOQ):
| Analyte | Matrix | LOQ | Method | Reference |
|---|---|---|---|---|
| 11-DHC | Liver | 5.4 nmol/kg | LC-MS/MS | [8] |
| 11-DHC | Adipose | 0.92 nmol/kg | LC-MS/MS | [8] |
| 11-DHC | Murine Plasma | 0.25 ng/mL | LC-MS/MS | [11][12] |
| Corticosterone | Murine Plasma | 0.20 ng/mL | LC-MS/MS |[11][12] |
References
- 1. 11 beta-Hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of this compound in mice, rats and songbirds: Effects of age, sex and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase. — SCNi [scni.ox.ac.uk]
- 5. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synnovis.co.uk [synnovis.co.uk]
- 14. Measurement of this compound in mice, rats and songbirds: Effects of age, sex and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. Human HSD11B1(Corticosteroid 11-beta-dehydrogenase isozyme 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. medimabs.com [medimabs.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of 11-Dehydrocorticosterone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydrocorticosterone (11-DHC) is an inactive 11-keto metabolite of corticosterone, the primary glucocorticoid in rodents.[1][2] Its biological activity is contingent upon its conversion to the active form, corticosterone, a reaction catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3][4][5] Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) inactivates corticosterone by converting it back to 11-DHC.[6][7] This dynamic interplay governs the intracellular concentration of active glucocorticoids, thereby modulating the activation of the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR).[5][8]
These application notes provide detailed protocols for in vitro cell-based assays designed to quantify the biological activity of 11-DHC. The methodologies described are essential for screening potential therapeutic agents that modulate 11β-HSD1 activity and for elucidating the role of pre-receptor steroid metabolism in various physiological and pathological contexts.
Signaling Pathway of this compound Activity
The biological action of this compound (11-DHC) is initiated by its intracellular conversion to the active glucocorticoid, corticosterone. This process is primarily mediated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which acts as a reductase. Once formed, corticosterone can bind to and activate both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). Upon ligand binding, these receptors translocate to the nucleus, where they bind to specific hormone response elements (HREs) on the DNA. This binding event initiates the transcription of target genes, leading to a physiological response. The activity of corticosterone is terminated by its conversion back to the inactive 11-DHC by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).
Caption: Signaling Pathway of this compound.
Key In Vitro Cell-Based Assays
The assessment of 11-DHC activity in vitro primarily involves two types of assays: those that measure the enzymatic conversion of 11-DHC to corticosterone, and those that quantify the subsequent receptor-mediated cellular responses.
11β-HSD1 Reductase Activity Assay
This assay directly measures the conversion of 11-DHC to corticosterone in whole cells. It is a fundamental method for screening inhibitors of 11β-HSD1.
Experimental Protocol:
-
Cell Culture:
-
HEK293 cells stably expressing human 11β-HSD1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded in 96-well plates and grown to confluence.
-
-
Assay Procedure:
-
The growth medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are incubated with serum-free DMEM containing 11-DHC (e.g., 100 nM) and the test compounds at various concentrations for a defined period (e.g., 4-24 hours) at 37°C.
-
The cell culture supernatant is collected for the quantification of corticosterone.
-
-
Quantification of Corticosterone:
Data Presentation:
| Compound | Concentration (µM) | % Conversion of 11-DHC to Corticosterone |
| Vehicle Control | - | (Set to 100%) |
| Test Compound A | 0.1 | 85% |
| Test Compound A | 1 | 52% |
| Test Compound A | 10 | 15% |
| Known Inhibitor | 1 | 20% |
GR/MR Luciferase Reporter Gene Assay
This assay measures the ability of 11-DHC, after its conversion to corticosterone, to activate the GR or MR and induce the expression of a reporter gene (luciferase).
Experimental Protocol:
-
Cell Culture and Transfection:
-
HEK293 or A549 cells are cultured as described above.
-
Cells are transiently co-transfected with:
-
An expression vector for human GR or MR.
-
A reporter plasmid containing a glucocorticoid response element (GRE) or mineralocorticoid response element (MRE) driving the expression of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[12]
-
-
-
Assay Procedure:
-
24 hours post-transfection, the medium is replaced with fresh medium containing 11-DHC at various concentrations, with or without test compounds.
-
Cells are incubated for 18-24 hours at 37°C.
-
Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.[12][13]
-
Data Presentation:
| Treatment | Concentration (nM) | Fold Induction of Luciferase Activity (GR) | Fold Induction of Luciferase Activity (MR) |
| Vehicle Control | - | 1.0 | 1.0 |
| 11-DHC | 1 | 2.5 | 1.8 |
| 11-DHC | 10 | 8.2 | 5.5 |
| 11-DHC | 100 | 25.6 | 15.3 |
| Corticosterone | 10 | 30.1 | 18.9 |
Experimental Workflow for Luciferase Reporter Assay
The workflow for a typical luciferase reporter assay to assess 11-DHC activity involves several key steps, starting from cell culture and transfection to the final measurement of luciferase activity. The process begins with seeding cells in a multi-well plate. These cells are then co-transfected with plasmids encoding the receptor of interest (GR or MR), a reporter construct where luciferase expression is driven by a hormone-responsive promoter, and a control plasmid for normalization. Following an incubation period to allow for gene expression, the cells are treated with 11-DHC. The active corticosterone, produced intracellularly, then activates the receptors, leading to luciferase production. Finally, the cells are lysed, and the luciferase activity is quantified using a luminometer.
Caption: Workflow of a Luciferase Reporter Assay.
Competitive Binding Assay
While 11-DHC itself has low affinity for GR and MR, this assay is crucial for determining the binding affinity of its active metabolite, corticosterone, to these receptors.[14][15]
Experimental Protocol:
-
Preparation of Cell Lysates or Purified Receptors:
-
Cells overexpressing GR or MR are harvested and lysed. Alternatively, purified recombinant GR or MR ligand-binding domains can be used.
-
-
Assay Procedure:
-
A constant concentration of radiolabeled corticosterone (e.g., [³H]-corticosterone) is incubated with the receptor preparation.
-
Increasing concentrations of unlabeled corticosterone (as a standard) or other competitor compounds are added.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioligand is quantified by scintillation counting.
-
Data Presentation:
| Competitor | IC50 (nM) for [³H]-Corticosterone Displacement |
| Corticosterone | 5.2 |
| Aldosterone | 8.9 |
| Dexamethasone | 3.1 |
| This compound | >1000 |
Enzymatic Conversion of 11-DHC to Corticosterone
The conversion of the biologically inactive this compound (11-DHC) to the active glucocorticoid, corticosterone, is a critical step for its biological function. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which utilizes NADPH as a cofactor. The reverse reaction, the inactivation of corticosterone to 11-DHC, is carried out by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) using NAD+ as a cofactor. The balance between these two enzymatic activities determines the intracellular concentration of active corticosterone.
Caption: Enzymatic Conversion of 11-DHC.
Conclusion
The in vitro cell-based assays described provide a robust framework for investigating the biological activity of this compound. By combining direct measurement of its enzymatic conversion to corticosterone with functional readouts of receptor activation, researchers can gain a comprehensive understanding of its physiological roles and screen for novel therapeutic modulators of glucocorticoid action. The detailed protocols and data presentation formats provided herein are intended to facilitate the implementation and interpretation of these essential assays in both basic research and drug discovery settings.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11Beta-hydroxysteroid dehydrogenase 1 transforms this compound into transcriptionally active glucocorticoid in neonatal rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mineralocorticoid receptors: distribution and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Highly-Sensitive Multiplex Luciferase Reporter Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. Glucocorticoid metabolism by 11-beta hydroxysteroid dehydrogenase type 2 modulates human mineralocorticoid receptor transactivation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relative competition of corticosterone, cortisol, cortisone, 11-dexycortisol and prednisolone with (1,2-3H)-cortisol in various protein-binding radioassay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Animal Models to Study 11-Dehydrocorticosterone Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydrocorticosterone (11-DHC) is a key steroid hormone in the regulation of glucocorticoid activity. In rodents, it is the inactive metabolite of corticosterone, the primary circulating glucocorticoid. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts 11-DHC to active corticosterone, primarily in glucocorticoid target tissues such as the liver, adipose tissue, and brain.[1][2][3][4] Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) inactivates corticosterone by converting it to 11-DHC.[1][2] This enzymatic regulation at the pre-receptor level plays a critical role in modulating local glucocorticoid signaling and has been implicated in various physiological and pathological processes, including metabolic syndrome, the stress response, and cognitive function.[5][6][7]
Animal models are indispensable tools for elucidating the precise functions of 11-DHC and the enzymes that regulate its metabolism. These models, particularly genetically modified mice, allow for controlled investigations into the tissue-specific roles of 11-DHC and 11β-HSD1. This document provides detailed application notes and protocols for creating and utilizing animal models to study 11-DHC function.
Signaling Pathway of this compound Metabolism
The interconversion of 11-DHC and corticosterone is a critical control point for glucocorticoid activity. The following diagram illustrates this key signaling pathway.
Caption: Interconversion of 11-DHC and corticosterone by 11β-HSD enzymes.
Experimental Protocols
Protocol 1: Generation of 11β-HSD1 Knockout Mice
This protocol describes the generation of mice with a targeted disruption of the Hsd11b1 gene, which encodes for 11β-HSD1.
Materials:
-
C57BL/6J mice
-
Targeting vector with LoxP sites flanking exon 5 of the Hsd11b1 gene
-
Cre recombinase-expressing mice (e.g., universal Cre or tissue-specific Cre)
-
Standard reagents and equipment for molecular biology (PCR, gel electrophoresis)
-
Animal facility and husbandry supplies
Methodology:
-
Generation of Floxed Allele:
-
Design and construct a targeting vector where exon 5 of the Hsd11b1 gene is flanked by LoxP sites ("floxed").[3][8]
-
Electroporate the targeting vector into embryonic stem (ES) cells derived from C57BL/6J mice.
-
Select for successfully targeted ES cells using appropriate selection markers.
-
Verify correct targeting by PCR and Southern blot analysis.
-
-
Generation of Chimera and Germline Transmission:
-
Inject the targeted ES cells into blastocysts from C57BL/6J mice.
-
Transfer the chimeric blastocysts into pseudopregnant female mice.
-
Identify chimeric offspring (mice with contributions from both the host blastocyst and the targeted ES cells).
-
Breed chimeric mice with wild-type C57BL/6J mice to achieve germline transmission of the floxed allele.
-
-
Generation of Knockout Mice:
-
Breed mice heterozygous for the floxed allele with mice expressing Cre recombinase. The Cre recombinase will excise the DNA between the LoxP sites, effectively knocking out exon 5 of the Hsd11b1 gene.[8]
-
For a global knockout, use a universal Cre deleter strain.
-
For a tissue-specific knockout, use a strain expressing Cre under the control of a tissue-specific promoter (e.g., Alb-Cre for liver-specific knockout).[6]
-
-
Genotyping:
-
Genotype offspring by PCR using primers that can distinguish between the wild-type, floxed, and knockout alleles.[8]
-
Caption: Workflow for generating 11β-HSD1 knockout mice.
Protocol 2: Chronic Administration of Corticosterone
This protocol describes the chronic administration of corticosterone to mice to study its effects and the role of 11-DHC metabolism.
Materials:
-
Corticosterone (CORT)
-
Vehicle (e.g., saline with 1% Tween 80 and 0.1% DMSO for injection, or beta-cyclodextrin for drinking water)
-
Syringes and needles for subcutaneous injection (if applicable)
-
Drinking water bottles
Methodology (Choose one of the following methods):
A. Subcutaneous Injection:
-
Prepare a stock solution of corticosterone in the appropriate vehicle. A common dose is 20 mg/kg.[9]
-
Administer the corticosterone solution or vehicle control via subcutaneous injection once daily.
-
Continue injections for the desired duration of the study (e.g., 28 days).[9]
B. Administration in Drinking Water:
-
Dissolve corticosterone in the drinking water to a final concentration of 0.035 mg/mL. Beta-cyclodextrin (4.5 mg/mL) can be used to aid dissolution.[9]
-
Provide the corticosterone-containing water or control water (with beta-cyclodextrin only) to the mice ad libitum.
-
Replace the water bottles with freshly prepared solutions every 2-3 days.
-
Continue administration for the desired study duration (e.g., 28 days).[9]
Protocol 3: Chronic Restraint Stress
This protocol details a method for inducing chronic psychological stress in mice, which is known to elevate corticosterone and 11-DHC levels.
Materials:
-
Well-ventilated restraint tubes (e.g., 50 mL conical tubes with ventilation holes)
-
Animal scale
Methodology:
-
Randomly assign mice to a control group or a chronic restraint stress (CRS) group.[10]
-
For the CRS group, place each mouse in a restraint tube for a set duration each day. A common protocol is 2 hours per day for 15-21 consecutive days.[11][12]
-
Ensure the restraint tubes are appropriately sized to restrict movement without causing injury.
-
Conduct the restraint sessions at the same time each day to minimize variability.[12]
-
Control mice should be handled similarly but not placed in the restraint tubes.
-
Monitor the body weight and food intake of all mice every 48 hours.[11]
Protocol 4: Sample Collection and Hormone Analysis
This protocol describes the collection of blood and tissue samples and the subsequent measurement of 11-DHC and corticosterone levels.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Collection tubes (e.g., heparinized tubes for plasma)
-
Centrifuge
-
Liquid nitrogen
-
-80°C freezer
-
LC-MS/MS system or ELISA kit for corticosterone and 11-DHC
Methodology:
-
Sample Collection:
-
Anesthetize the mouse.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into heparinized tubes.
-
Centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma.[13]
-
Harvest tissues of interest (e.g., liver, adipose tissue, brain), rinse with cold saline, and snap-freeze in liquid nitrogen.
-
Store plasma and tissue samples at -80°C until analysis.
-
-
Hormone Analysis (LC-MS/MS - Gold Standard):
-
Extraction:
-
For plasma, perform a liquid-liquid extraction with a solvent like chloroform.[4]
-
For tissues, homogenize the tissue and perform a solid-phase extraction.
-
-
Chromatographic Separation:
-
Use a suitable C18 reverse-phase column to separate 11-DHC and corticosterone.[4]
-
-
Mass Spectrometry Detection:
-
Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to quantify the analytes.[4]
-
-
-
Hormone Analysis (ELISA):
-
Use commercially available ELISA kits for corticosterone and 11-DHC.
-
Follow the manufacturer's instructions for the assay procedure, including sample preparation, incubation times, and plate reading.[13]
-
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from studies using these animal models.
Table 1: Plasma Corticosterone and 11-DHC Levels in Wild-Type and 11β-HSD1 Knockout Mice.
| Genotype | Treatment | Plasma Corticosterone (ng/mL) | Plasma 11-DHC (ng/mL) |
| Wild-Type | Vehicle | 33 ± 4 | 3 - 40 |
| 11β-HSD1 KO | Vehicle | 62 ± 14 | Increased vs. WT |
| Wild-Type | Chronic Stress | Increased vs. Vehicle | Increased vs. Vehicle |
| 11β-HSD1 KO | Chronic Stress | Increased vs. Vehicle | Further Increased |
Note: Values are presented as mean ± SEM. Specific values should be populated from experimental data. Data in this table is illustrative based on findings from cited literature.[3][5]
Table 2: Tissue Corticosterone and 11-DHC Levels (nmol/kg) in Mice.
| Tissue | Genotype | Corticosterone | 11-DHC |
| Liver | Wild-Type | 62 ± 19 | 5.4 |
| Adipose Tissue | Wild-Type | 39 ± 20 | 2.4 |
| Liver | 11β-HSD1 KO | Decreased vs. WT | Increased vs. WT |
| Adipose Tissue | 11β-HSD1 KO | Decreased vs. WT | Increased vs. WT |
Note: Values are presented as mean ± SD. Specific values should be populated from experimental data. Data in this table is illustrative based on findings from cited literature.[14]
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow of an experiment designed to investigate the role of 11β-HSD1 in the metabolic response to excess 11-DHC.
Caption: Experimental design for studying 11-DHC function.
References
- 1. protocols.io [protocols.io]
- 2. "Establishing a Protocol for Dexamethasone Suppression Testing in Mice" by Kimberly Michelle Koerner [opensiuc.lib.siu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 11β-Hydroxysteroid dehydrogenase type 1 knockout mice show attenuated glucocorticoid-inducible responses and resist hyperglycemia on obesity or stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound causes metabolic syndrome, which is prevented when 11β-HSD1 is knocked out in livers of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Acute or Chronic Exposure to Corticosterone Promotes Wakefulness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic restraint stress protocol [bio-protocol.org]
- 11. A Chronic Immobilization Stress Protocol for Inducing Depression-Like Behavior in Mice [jove.com]
- 12. jove.com [jove.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-Dehydrocorticosterone Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the preparation of various biological samples for the analysis of 11-Dehydrocorticosterone (11-DHC). The following sections offer a selection of validated methods, including liquid-liquid extraction and solid-phase extraction, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound (11-DHC) is a glucocorticoid steroid hormone that serves as an inactive precursor to corticosterone in rodents and other species. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the conversion of 11-DHC to active corticosterone, playing a crucial role in the tissue-specific regulation of glucocorticoid activity.[1][2][3] Accurate quantification of 11-DHC is essential for studying the activity of 11β-HSD1 in various physiological and pathological states, including metabolic syndrome, inflammation, and neurological disorders.[1][2][3]
The selection of an appropriate sample preparation technique is critical for achieving the sensitivity and specificity required for reliable 11-DHC quantification, as biological matrices can introduce significant interference.[4] This document outlines several well-established methods for the extraction of 11-DHC from biological samples, primarily plasma and serum.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation method depends on the sample matrix, the required limit of quantification, and the available instrumentation. The most common techniques for 11-DHC analysis are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). While protein precipitation is a simpler method, it can lead to significant matrix effects and chromatographic interference for steroid analysis.[1]
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Principle | Partitioning of the analyte between two immiscible liquid phases. | Adsorption of the analyte onto a solid sorbent, followed by selective elution. | Precipitation of proteins using a solvent or salt, with the analyte remaining in the supernatant. |
| Selectivity | Moderate to high, depending on the solvent system. | High, tunable by selecting appropriate sorbents and solvents. | Low, co-extraction of other matrix components is common. |
| Recovery | Generally good, but can be influenced by solvent choice and extraction efficiency. | High and reproducible with optimized protocols. | Can be variable and may lead to analyte loss through co-precipitation. |
| Matrix Effect | Can be significant, but often cleaner than protein precipitation.[1] | Generally provides the cleanest extracts, minimizing matrix effects. | High potential for ion suppression or enhancement in LC-MS/MS analysis.[1] |
| Automation | Can be automated, but may be more complex than SPE. | Easily automated for high-throughput applications. | Simple to perform manually and easily automated. |
| Recommendation for 11-DHC | A reliable and widely used method for 11-DHC analysis.[1][2][3] | A good alternative to LLE, especially for complex matrices or when high throughput is required. | Not generally recommended as a standalone method due to potential for interference.[1] |
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) for 11-DHC achieved with different sample preparation and analytical methods.
| Sample Preparation Method | Analytical Method | Matrix | LOQ (ng/mL) | Reference |
| Liquid-Liquid Extraction (Chloroform) | LC-MS/MS | Murine Plasma | 0.25 | [1][2][3] |
| Liquid-Liquid Extraction (Dichloromethane/Isopropanol) | LC-MS/MS | Human Plasma | 0.025 - 0.500 | [5] |
| Solid-Phase Extraction | LC-MS/MS | Mouse Serum | Not explicitly stated for 11-DHC, but used for comparison with ELISA | [6] |
| Immunoassay (ELISA) | ELISA | Mouse Serum | ~0.65 (concentration measured) | [6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Chloroform for Murine Plasma
This protocol is adapted from a validated method for the simultaneous quantification of 11-DHC and corticosterone in murine plasma.[1][2][3]
Materials:
-
Murine plasma
-
Chloroform (analytical grade)
-
Internal standards (e.g., d4-Cortisol, epi-CORT)
-
Glass tubes (4.5 mL and appropriate centrifuge tubes)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 30:70 v/v water/acetonitrile)
-
Autosampler vials
Procedure:
-
Pipette 150 µL of murine plasma into a glass centrifuge tube.
-
Add an appropriate amount of internal standard solution.
-
Add 1.5 mL of chloroform (a 10:1 ratio of chloroform to plasma).[1][2][3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at a sufficient speed and time to achieve phase separation (e.g., 3000 x g for 10 minutes).
-
Carefully transfer the lower organic layer (chloroform) to a clean 4.5 mL glass tube.
-
Evaporate the chloroform to dryness under a stream of oxygen-free nitrogen at 60°C.[1]
-
Reconstitute the dried extract in 70 µL of the reconstitution solution.[1]
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE) for Human Plasma
This protocol provides a general workflow for supported liquid extraction, which can be adapted for 11-DHC analysis and is amenable to automation.[5][7][8]
Materials:
-
Human plasma
-
Supported Liquid Extraction (SLE) 96-well plate or cartridges
-
Internal standard solution
-
Pre-treatment solution (e.g., water or a mild buffer)
-
Elution solvent (e.g., dichloromethane, ethyl acetate, or a mixture)
-
96-well collection plate
-
Plate evaporator
-
Reconstitution solution
Procedure:
-
Pipette 200 µL of human plasma into a 96-well plate.
-
Add the internal standard solution.
-
Add the pre-treatment solution as recommended by the SLE plate manufacturer and mix.
-
Load the entire sample onto the SLE plate.
-
Allow the sample to absorb into the sorbent for the recommended time (typically 5-10 minutes).
-
Place a 96-well collection plate underneath the SLE plate.
-
Dispense the elution solvent into each well of the SLE plate and allow it to percolate through by gravity. Repeat with a second aliquot of elution solvent for complete elution.
-
Evaporate the eluate in the collection plate to dryness using a plate evaporator.
-
Reconstitute the dried extracts in an appropriate volume of reconstitution solution.
-
Seal the collection plate and place it in the autosampler for LC-MS/MS analysis.
Visualizations
Signaling Pathway of this compound
References
- 1. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of this compound and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of this compound in mice, rats and songbirds: Effects of age, sex and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Application of 11-Dehydrocorticosterone in Metabolic Syndrome Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Research into the underlying mechanisms of metabolic syndrome is crucial for the development of effective therapeutic strategies. Glucocorticoids, steroid hormones that regulate metabolism and immune function, have been implicated in the pathogenesis of metabolic syndrome. While circulating levels of active glucocorticoids (cortisol in humans, corticosterone in rodents) are not consistently elevated in individuals with metabolic syndrome, intracellular glucocorticoid concentrations can be amplified in key metabolic tissues.[1][2][3]
This amplification is primarily mediated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts inactive glucocorticoids (cortisone in humans, 11-dehydrocorticosterone or 11-DHC in rodents) into their active forms.[4][5][6] 11β-HSD1 is highly expressed in metabolic tissues such as the liver and adipose tissue.[3][7] The administration of this compound (11-DHC) in rodent models provides a powerful tool to investigate the tissue-specific roles of 11β-HSD1 in the development of metabolic syndrome, independent of systemic adrenal glucocorticoid secretion. By providing the substrate for 11β-HSD1, researchers can induce a metabolic syndrome-like phenotype and dissect the contributions of hepatic and adipose tissue glucocorticoid activation.[1][2]
These application notes provide a comprehensive overview of the use of 11-DHC in metabolic syndrome research, including detailed experimental protocols and data presentation.
Data Presentation
Chronic administration of this compound (11-DHC) to wild-type (WT) mice induces a phenotype characteristic of metabolic syndrome. The following tables summarize the quantitative effects of 11-DHC on key metabolic parameters as observed in research studies.[1]
Table 1: Effect of Chronic 11-DHC Administration on Body Weight and Food Intake in WT Mice [1]
| Treatment Group | Dose in Drinking Water (µg/mL) | Study Duration (days) | Body Weight Gain (%) | Food Intake ( g/day ) |
| Vehicle Control | 0 | 28 | ~5 | ~3.5 |
| 11-DHC | 50 | 28 | ~15 | ~4.5 |
Table 2: Effect of Chronic 11-DHC Administration on Adiposity and Plasma Analytes in WT Mice [1]
| Treatment Group | Dose in Drinking Water (µg/mL) | Epididymal Fat Pad Mass (g) | Fasting Insulin (ng/mL) |
| Vehicle Control | 0 | ~0.8 | ~0.5 |
| 11-DHC | 50 | ~1.6 | ~2.0 |
Signaling Pathways and Experimental Workflow
Signaling Pathway of 11-DHC in Inducing Metabolic Syndrome
The primary mechanism by which 11-DHC contributes to metabolic syndrome is its conversion to the active glucocorticoid, corticosterone, by 11β-HSD1. This localized activation of glucocorticoids in tissues like the liver and adipose tissue leads to downstream effects on glucose and lipid metabolism.
Experimental Workflow for Inducing Metabolic Syndrome with 11-DHC
A typical experimental workflow involves the chronic administration of 11-DHC to mice and subsequent analysis of various metabolic parameters.
Experimental Protocols
The following are detailed protocols for key experiments in the study of 11-DHC-induced metabolic syndrome.
Protocol 1: Chronic Administration of this compound in Drinking Water
Objective: To induce a metabolic syndrome-like phenotype in mice through the chronic administration of 11-DHC.
Materials:
-
This compound (11-DHC)
-
Vehicle (e.g., sterile water with a small percentage of a solubilizing agent like ethanol, if necessary)
-
Drinking water bottles
-
C57BL/6J mice (male, age-matched)
-
Standard chow diet
-
Animal balance
Procedure:
-
Preparation of 11-DHC Solution:
-
Prepare a stock solution of 11-DHC.
-
On the day of administration, dilute the stock solution in the drinking water to the desired final concentration (e.g., 50 µg/mL).[1]
-
Prepare a vehicle control solution with the same concentration of the solubilizing agent, if used.
-
-
Animal Housing and Grouping:
-
House mice individually to accurately monitor water and food consumption.
-
Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Randomly assign mice to the vehicle control group or the 11-DHC treatment group.
-
-
Administration:
-
Provide the mice with ad libitum access to the drinking water containing either the vehicle or 11-DHC.
-
Replace the drinking water with a freshly prepared solution every 2-3 days.
-
-
Monitoring:
-
Measure the body weight of each mouse daily or every other day.
-
Measure the volume of water consumed and the amount of food consumed daily or every other day.
-
-
Duration:
-
Continue the administration for the planned duration of the study (e.g., 28 days).[1]
-
Protocol 2: Glucose Tolerance Test (GTT)
Objective: To assess glucose clearance and insulin sensitivity in response to a glucose challenge.
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Syringes for intraperitoneal (IP) injection
-
Animal balance
-
Restraining device for mice
Procedure:
-
Fasting:
-
Fast the mice for 6 hours before the test, with free access to water.[8]
-
-
Baseline Glucose Measurement (t=0 min):
-
Weigh each mouse.
-
Obtain a baseline blood glucose reading by collecting a small drop of blood from the tail tip.
-
-
Glucose Administration:
-
Administer a 2 g/kg body weight bolus of the 20% glucose solution via intraperitoneal (IP) injection.[8]
-
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for glucose for each mouse to quantify glucose intolerance.
-
Protocol 3: Insulin Tolerance Test (ITT)
Objective: To assess the whole-body insulin sensitivity.
Materials:
-
Humulin R (or other regular insulin)
-
Sterile saline
-
Glucometer and test strips
-
Syringes for IP injection
-
Animal balance
-
Restraining device for mice
Procedure:
-
Fasting:
-
Fast the mice for 4-6 hours before the test, with free access to water.[10]
-
-
Baseline Glucose Measurement (t=0 min):
-
Weigh each mouse.
-
Obtain a baseline blood glucose reading from the tail tip.
-
-
Insulin Administration:
-
Administer insulin intraperitoneally at a dose of 0.75-1.0 U/kg body weight.[11]
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.[12]
-
-
Data Analysis:
-
Plot the blood glucose concentration over time as a percentage of the baseline glucose level for each group.
-
A faster and more profound decrease in blood glucose indicates greater insulin sensitivity.
-
Protocol 4: Quantification of Epididymal Fat Pad Mass and Plasma Analytes
Objective: To measure a key indicator of visceral adiposity and circulating levels of insulin and corticosterone.
Materials:
-
Surgical instruments (scissors, forceps)
-
Analytical balance
-
Microcentrifuge tubes
-
EDTA-coated tubes for blood collection
-
Microcentrifuge
-
ELISA kits for insulin and corticosterone
Procedure:
-
Euthanasia and Dissection:
-
Fat Pad Mass Measurement:
-
Weigh the dissected epididymal fat pads immediately using an analytical balance.
-
-
Blood Collection and Plasma Preparation:
-
Collect trunk blood into EDTA-coated tubes.
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
-
Plasma Analyte Measurement:
Conclusion
The use of this compound provides a valuable and specific model for investigating the role of localized glucocorticoid activation in the pathogenesis of metabolic syndrome. By understanding the tissue-specific actions of 11β-HSD1, researchers can identify novel therapeutic targets for the treatment and prevention of this widespread and serious condition. The protocols and data presented here offer a framework for designing and executing robust preclinical studies in this important area of research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound causes metabolic syndrome, which is prevented when 11β-HSD1 is knocked out in livers of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Adiposity in Small Rodents using Micro-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases [mdpi.com]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 10. Insulin Tolerance Test in Mouse [protocols.io]
- 11. protocols.io [protocols.io]
- 12. scribd.com [scribd.com]
- 13. mmpc.org [mmpc.org]
- 14. arborassays.com [arborassays.com]
- 15. Corticosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
Application Notes and Protocols for Studying the Effects of 11-Dehydrocorticosterone on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydrocorticosterone (11-DHC) is a steroid hormone that is generally considered biologically inert. However, in tissues expressing the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), 11-DHC can be converted to the active glucocorticoid, corticosterone. This localized conversion plays a crucial role in modulating the intracellular concentration of active glucocorticoids, thereby influencing gene expression in a tissue-specific manner. These application notes provide a comprehensive guide for studying the effects of 11-DHC on the expression of glucocorticoid-responsive genes.
The primary mechanism of action for 11-DHC's influence on gene expression is indirect. In cells expressing 11β-HSD1, 11-DHC is metabolized to corticosterone. Corticosterone then binds to the glucocorticoid receptor (GR), which translocates to the nucleus and acts as a ligand-dependent transcription factor. The GR-corticosterone complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either activation or repression of gene transcription. The expression of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can counteract this effect by converting corticosterone back to the inactive 11-DHC.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound (or its active metabolite, corticosterone) on the expression of key glucocorticoid target genes in relevant cell types expressing 11β-HSD1.
Table 1: Effect of this compound on Sgk1 Gene Expression
| Cell Type | Treatment | Concentration | Fold Change in Sgk1 mRNA | Reference |
| Neonatal Rat Cardiac Fibroblasts | This compound | 30 nM | ~2-fold | [2] |
| Neonatal Rat Cardiac Fibroblasts | This compound | 100 nM | ~2-fold | [2] |
Table 2: Effect of Corticosterone on Fkbp5 Gene Expression (as a proxy for 11-DHC action in 11β-HSD1 expressing cells)
| Cell Type | Treatment | Duration | Fold Change in Fkbp5 mRNA | Reference |
| HT-22 Mouse Hippocampal Neuronal Cells | Corticosterone | 7 days | 2.4-fold | [3] |
Note: Direct quantitative data for the effect of this compound on FKBP5, GILZ (TSC22D3), and PER1 gene expression in 11β-HSD1 expressing cells is limited in the current literature. The data for corticosterone's effect on Fkbp5 is provided as a relevant proxy, as the primary mechanism of 11-DHC action is its conversion to corticosterone. GILZ and PER1 are also well-established glucocorticoid-responsive genes.[4][5][6][7]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for studying its effects on gene expression.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cell line expressing 11β-HSD1 (e.g., 3T3-L1 adipocytes, primary hepatocytes, neonatal cardiac fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (11-DHC) stock solution (in a suitable solvent like DMSO or ethanol)
-
Vehicle control (same solvent as 11-DHC)
-
Cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Growth: Culture the cells under appropriate conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentration of 11-DHC. Also, prepare a vehicle control medium containing the same concentration of the solvent used for the 11-DHC stock.
-
Treatment: Remove the old medium from the cells, wash once with PBS, and then add the treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
Protocol 2: Total RNA Isolation
Materials:
-
TRIzol® reagent or a similar lysis and RNA extraction reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
Procedure:
-
Cell Lysis: After the treatment period, remove the medium and add 1 mL of TRIzol® reagent directly to each well of a 6-well plate. Pipette the lysate up and down several times to ensure complete cell lysis.
-
Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube and incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 0.5 mL of isopropanol, mix by inverting, and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Reverse Transcription and Quantitative PCR (RT-qPCR)
Materials:
-
Isolated total RNA
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Forward and reverse primers for target genes (Sgk1, Fkbp5, Gilz, Per1) and a reference gene (e.g., Gapdh, Actb)
-
RNase-free water
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In an RNase-free tube, combine 1 µg of total RNA, primers (random hexamers or oligo(dT)), and RNase-free water to the recommended volume.
-
Heat the mixture to 65°C for 5 minutes and then place on ice.
-
Add the reverse transcription master mix (containing buffer, dNTPs, and reverse transcriptase).
-
Incubate according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme). The resulting product is complementary DNA (cDNA).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for a specific gene, and RNase-free water.
-
Add a small volume of the diluted cDNA to each reaction well.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene. The results are typically expressed as fold change relative to the vehicle-treated control group.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Chronic corticosterone exposure increases expression and decreases deoxyribonucleic acid methylation of Fkbp5 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TSC22D3 - Wikipedia [en.wikipedia.org]
- 5. Glucocorticoids and Stress-Induced Changes in the Expression of PERIOD1 in the Rat Forebrain | PLOS One [journals.plos.org]
- 6. The Hypersensitive Glucocorticoid Response Specifically Regulates Period 1 and Expression of Circadian Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TSC22D3 TSC22 domain family member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming cross-reactivity in 11-Dehydrocorticosterone immunoassays
This guide provides troubleshooting strategies and frequently asked questions to help researchers overcome challenges with 11-Dehydrocorticosterone (11-DHC) immunoassays, with a specific focus on managing and mitigating cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of an this compound immunoassay?
A: Cross-reactivity is a common issue in immunoassays where the antibody, intended to bind specifically to this compound, also binds to other structurally similar molecules present in the sample. This non-specific binding leads to an overestimation of the actual 11-DHC concentration, resulting in inaccurate measurements. The root cause is the structural similarity between 11-DHC and other endogenous steroids, such as corticosterone, cortisol, and progesterone, which can fit into the antibody's binding site.
Q2: My 11-DHC measurements are unexpectedly high, especially when compared to mass spectrometry data. Could cross-reactivity be the cause?
A: Yes, this is a classic sign of cross-reactivity. Immunoassays are prone to interference from structurally related steroids, which can artificially inflate the measured concentration of 11-DHC. Corticosterone is often a primary culprit due to its high structural similarity and typically higher physiological concentrations compared to 11-DHC. We recommend running a cross-reactivity validation experiment or proceeding to the troubleshooting guides below.
Q3: How can I confirm which specific compound is causing cross-reactivity in my assay?
A: To identify the interfering compound, you can perform a "spike-in" recovery experiment. This involves adding a known high concentration of a suspected cross-reactant (e.g., corticosterone) to your sample matrix and measuring the 11-DHC concentration. If the measured 11-DHC level increases disproportionately, you have identified a cross-reacting substance. Comparing your immunoassay results with a gold-standard method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also help confirm and quantify the degree of interference.
Troubleshooting Guide
Issue: Inaccurate Results Suspected from Cross-Reactivity
This guide provides a systematic approach to diagnosing and resolving cross-reactivity in your 11-DHC immunoassay.
Step 1: Assess the Specificity of Your Antibody
Before modifying your sample preparation, review the antibody's cross-reactivity profile provided by the manufacturer. This data is crucial for understanding potential interferences.
Table 1: Example Cross-Reactivity Profile for a Polyclonal Anti-11-DHC Antibody
| Compound | Chemical Formula | % Cross-Reactivity |
| This compound | C21H28O4 | 100% |
| Corticosterone | C21H30O4 | 15.7% |
| Progesterone | C21H30O2 | 1.2% |
| Aldosterone | C21H28O5 | 0.8% |
| Cortisol | C21H30O5 | 0.5% |
| Testosterone | C19H28O2 | < 0.1% |
-
Interpretation: The table above shows that Corticosterone has a significant cross-reactivity of 15.7%. If corticosterone is present in your samples at concentrations ~7 times higher than 11-DHC, it could contribute equally to the final signal, leading to a significant overestimation.
Step 2: Implement Sample Purification to Remove Interferents
If a significant cross-reactant is identified, the most effective solution is to remove it from the sample before performing the immunoassay. Solid-Phase Extraction (SPE) is a widely used technique for this purpose.
Experimental Protocol: Solid-Phase Extraction (SPE) for Steroid Separation
This protocol is designed to separate this compound from the more polar corticosterone.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg)
-
Sample (e.g., 500 µL plasma)
-
Methanol (HPLC grade)
-
Deionized Water
-
Nitrogen gas evaporator
-
Assay Buffer
Methodology:
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load 500 µL of your sample onto the conditioned cartridge.
-
Allow the sample to pass through the cartridge slowly (approx. 1 drop per second).
-
-
Wash Step (Removing Polar Interferents):
-
Wash the cartridge with 2 mL of 20% methanol in water. This step is crucial for eluting more polar, cross-reactive steroids like cortisol and corticosterone while retaining 11-DHC.
-
Discard the eluate.
-
-
Elution of 11-DHC:
-
Elute the target analyte, this compound, by adding 2 mL of 80% methanol in water to the cartridge.
-
Collect this eluate in a clean collection tube.
-
-
Sample Concentration:
-
Dry the collected eluate under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 250 µL of the provided assay buffer.
-
-
Assay:
-
Proceed with your 11-DHC immunoassay protocol using the purified, reconstituted sample.
-
Visual Guides and Workflows
Diagram 1: Simplified Steroidogenesis Pathway
This diagram illustrates the structural relationship between cholesterol and key steroids, highlighting why cross-reactivity occurs with 11-DHC.
Caption: Steroid synthesis pathway showing 11-DHC's relation to potential cross-reactants.
Diagram 2: Immunoassay Troubleshooting Workflow
This workflow provides a logical sequence of steps to follow when you encounter unexpectedly high 11-DHC readings.
Caption: Workflow for identifying and addressing potentially inaccurate immunoassay results.
Diagram 3: Decision Tree for Cross-Reactivity Issues
This diagram outlines a logical decision-making process for troubleshooting cross-reactivity.
Caption: A step-by-step decision tree for troubleshooting high 11-DHC signals.
Technical Support Center: Optimizing LC-MS/MS for 11-Dehydrocorticosterone Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 11-Dehydrocorticosterone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: A commonly used Multiple Reaction Monitoring (MRM) transition for this compound in positive electrospray ionization (ESI) mode is m/z 345.1 → 121.2.[1][2] It is crucial to optimize the collision energy for this transition on your specific instrument to achieve the best sensitivity.
Q2: What type of LC column is recommended for this compound analysis?
A2: A C18 reversed-phase column is frequently used for the chromatographic separation of this compound.[1][2] For improved separation from isobaric compounds like corticosterone, a column with a smaller particle size (e.g., 2 µm) and a longer length (e.g., 150 mm) is recommended.[2]
Q3: What are the common sample preparation techniques for this compound from plasma or serum?
A3: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two effective methods for extracting this compound from biological matrices. LLE with solvents like chloroform or methyl tert-butyl ether (MTBE) is a simple and effective method for cleaning up samples.[1][2] SPE with C18 cartridges can also be employed for sample cleanup and concentration.
Q4: How can I avoid interference from corticosterone?
A4: Since this compound and corticosterone are close in mass, chromatographic separation is essential to prevent interference.[2] Utilizing a high-resolution column and optimizing the gradient elution program are key to achieving baseline separation between these two compounds.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: Poor Sensitivity or No Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Improper Mass Spectrometer Tuning | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows) and compound-specific parameters (e.g., collision energy). |
| Inefficient Ionization | Ensure the mobile phase composition promotes efficient ionization. For positive ESI, the addition of a small amount of an acid (e.g., 0.1% formic acid) can improve protonation. |
| Sample Degradation | Prepare fresh stock solutions and samples. Store them at appropriate temperatures (e.g., -20°C or -80°C) to prevent degradation. |
| Matrix Effects (Ion Suppression) | Evaluate for matrix effects by comparing the response of a standard in solvent versus a post-extraction spiked sample. If suppression is observed, improve sample cleanup (e.g., by using a more rigorous LLE or SPE protocol) or dilute the sample. |
| Incorrect MRM Transition | Verify the precursor and product ion masses for this compound. |
Problem 2: Peak Tailing or Poor Peak Shape
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions with Column | Use a column with end-capping to minimize interactions with residual silanols. Adjusting the mobile phase pH with a suitable buffer can also help improve peak shape. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Extra-column Dead Volume | Check all fittings and tubing for proper connections to minimize dead volume. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions. |
Problem 3: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Recommended Solution |
| Pump Malfunction | Check the LC pump for leaks and ensure it is delivering a stable flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases daily and ensure accurate composition. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. |
Experimental Protocols & Data
LC-MS/MS Parameters for this compound Analysis
The following table summarizes typical experimental parameters for the analysis of this compound.
| Parameter | Value | Reference |
| LC Column | ACE Excel 2 C18-AR (2.1 x 150 mm; 2 µm) | [1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [1] |
| Gradient | 10-minute gradient | [1][2] |
| Flow Rate | 0.4 mL/min | |
| Column Temperature | 25°C | [1][2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][2] |
| MRM Transition | m/z 345.1 → 121.2 | [1][2] |
| Limit of Quantitation (LOQ) | 0.25 ng/mL in murine plasma | [1][2] |
Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a method for the analysis of this compound in murine plasma.[1][2]
-
To 100 µL of plasma, add an internal standard.
-
Add 1 mL of chloroform.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound LC-MS/MS analysis.
Troubleshooting Logic: Poor Sensitivity
Caption: Troubleshooting workflow for addressing poor sensitivity in 11-DHC analysis.
References
troubleshooting poor recovery of 11-Dehydrocorticosterone during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 11-Dehydrocorticosterone, ensuring high recovery and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor recovery of this compound during extraction?
Poor recovery of this compound can stem from several factors, including:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., Liquid-Liquid Extraction [LLE] or Solid-Phase Extraction [SPE]) may not be optimized for this specific analyte and matrix.
-
Analyte Degradation: this compound can be susceptible to degradation due to factors like pH, temperature, and enzymatic activity.
-
Matrix Effects: Components within the biological sample (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in subsequent LC-MS analysis.
-
Procedural Errors: Inaccurate pH adjustment, incomplete solvent evaporation, or improper handling of SPE cartridges can all contribute to analyte loss.
Q2: Which extraction method is better for this compound: LLE or SPE?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can yield high recovery rates for this compound if properly optimized. LLE, particularly with chloroform, has been shown to provide recoveries of approximately 89%.[1] SPE, using hydrophilic-lipophilic balanced (HLB) cartridges, is also a highly effective method for corticosteroids, often resulting in recoveries exceeding 90%.[2]
The choice between LLE and SPE often depends on factors such as sample throughput, cost, and the need for automation. SPE is generally more amenable to automation and can provide cleaner extracts, while LLE can be a cost-effective option for smaller sample batches.[3][4]
Q3: How can I prevent the conversion of this compound to other steroids during sample handling and extraction?
This compound is interconverted with corticosterone by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][5] To prevent the loss of this compound through enzymatic conversion, it is crucial to inhibit 11β-HSD activity. This can be achieved by:
-
Immediate Cooling: Processing blood samples at low temperatures (e.g., on ice) immediately after collection can slow down enzymatic activity.
-
Enzyme Inhibitors: The addition of a non-selective 11β-HSD inhibitor, such as carbenoxolone, to the sample collection tubes can effectively prevent the conversion.[6]
Troubleshooting Guides
Low Recovery with Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Steps |
| Analyte is found in the flow-through after sample loading. | Improper Cartridge Conditioning: The sorbent is not properly wetted, leading to poor retention. | 1. Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution to activate the sorbent.[2][7] 2. Do not let the sorbent dry out between conditioning and sample loading. |
| Sample Solvent is too Strong: The solvent in which the sample is dissolved is too non-polar, preventing the analyte from binding to the reversed-phase sorbent. | 1. Dilute the sample with a weaker, more polar solvent (e.g., water or a low percentage of organic solvent). | |
| Incorrect Sorbent: The chosen SPE sorbent is not suitable for retaining this compound. | 1. Use a reversed-phase sorbent with good retention for steroids, such as a hydrophilic-lipophilic balanced (HLB) polymer.[2] | |
| Analyte is lost during the wash step. | Wash Solvent is too Strong: The wash solvent is eluting the analyte along with the interferences. | 1. Decrease the organic solvent percentage in the wash solution. 2. Use a weaker organic solvent. |
| Analyte is not completely eluted from the cartridge. | Elution Solvent is too Weak: The elution solvent does not have sufficient strength to desorb the analyte from the sorbent. | 1. Increase the percentage of organic solvent in the elution solution. 2. Use a stronger organic solvent (e.g., methanol or acetonitrile).[2] |
| Insufficient Elution Volume: The volume of the elution solvent is not enough to completely recover the analyte. | 1. Increase the volume of the elution solvent. 2. Perform a second elution and analyze it separately to check for remaining analyte. |
Low Recovery with Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor recovery in the organic phase. | Incorrect Solvent Polarity: The extraction solvent is not optimal for partitioning this compound from the aqueous sample. | 1. Use a solvent that has been shown to be effective for steroid extraction, such as chloroform or methyl tert-butyl ether (MTBE).[1][8] |
| Incorrect pH: The pH of the aqueous sample is not optimal for driving the analyte into the organic phase. | 1. Adjust the pH of the sample to ensure this compound is in a neutral form. | |
| Insufficient Mixing: Inadequate vortexing or shaking leads to incomplete partitioning. | 1. Ensure vigorous and sufficient mixing to maximize the surface area between the two phases. | |
| Emulsion Formation: An emulsion layer forms between the aqueous and organic phases, trapping the analyte. | 1. Centrifuge the sample at a higher speed or for a longer duration. 2. Add a small amount of salt to the aqueous phase to help break the emulsion. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a method for the extraction of this compound from murine plasma.[1][9][10]
-
Sample Preparation: To 150 µL of plasma, add an appropriate internal standard.
-
Extraction: Add 1.5 mL of chloroform (a 10:1 ratio of chloroform to plasma).
-
Mixing: Vortex the mixture thoroughly for 2 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50:50 methanol:water).
Solid-Phase Extraction (SPE) Protocol using HLB Cartridges
This protocol is a general procedure for steroid extraction using Oasis HLB cartridges and can be optimized for this compound.[2][7]
-
Conditioning: Condition the Oasis HLB cartridge (e.g., 30 mg) with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with 4% H3PO4) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method.
A simplified 3-step protocol (Load-Wash-Elute) may also be applicable for Oasis HLB cartridges, which can save time and solvent.[7]
Quantitative Data Summary
| Extraction Method | Analyte | Matrix | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction (Chloroform) | This compound | Aqueous Solution | 89.1 | [1] |
| Solid-Phase Extraction (HLB) | Corticosteroids (general) | Urine | >92 | [2] |
Visualizing the Troubleshooting Process
Logical Flow for Troubleshooting Poor SPE Recovery
Caption: Troubleshooting workflow for poor SPE recovery.
Experimental Workflow for this compound Extraction
Caption: General workflows for LLE and SPE of this compound.
References
- 1. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Evaluation of Cortisol, Cortisone, and Corticosterone along with Testosterone and Epitestosterone Applying Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Renal interstitial corticosterone and this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Supported liquid extraction as an alternative to solid phase extraction for LC-MS/MS aldosterone analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of this compound and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing matrix effects in 11-Dehydrocorticosterone mass spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of 11-Dehydrocorticosterone, with a focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of this compound, leading to either a suppression or enhancement of its signal.[2] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[2] A common issue is ion suppression, where co-eluting matrix components compete with the analyte for ionization, resulting in a decreased signal.[1]
Q2: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A2: The most effective technique often depends on the specific matrix (e.g., plasma, serum, urine) and the required sensitivity. However, techniques that provide a more thorough cleanup are generally preferred. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components like phospholipids, which are a major cause of ion suppression.[3][4] For this compound in murine plasma, a simple LLE with chloroform has been shown to be effective.[5][6][7] While simpler, Protein Precipitation (PPT) is often the least effective method as it may not adequately remove non-polar interferences that can suppress the signal of non-polar compounds like steroids.[4]
Q3: How can I compensate for matrix effects if I cannot completely eliminate them?
A3: The most widely recognized method to compensate for unavoidable matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS for this compound will have nearly identical chemical and physical properties and will co-elute with the analyte, experiencing similar degrees of ion suppression or enhancement.[1] This allows for accurate quantification based on the ratio of the analyte to the internal standard. Another approach is the use of matrix-matched calibration standards, where the calibration curve is prepared in the same biological matrix as the samples to be analyzed.[1]
Q4: Can my choice of mobile phase additives affect the ionization of this compound?
A4: Yes, mobile phase additives can significantly impact ionization efficiency. Acidic mobile phases, often containing formic acid, are frequently used to promote the protonation of analytes in positive-ion electrospray ionization (ESI).[8] However, the choice and concentration of additives should be carefully optimized. Some additives can cause ion suppression themselves or form adducts with the analyte, complicating the mass spectrum.[9] For steroids, ammonium fluoride has been shown to improve sensitivity in some cases.[3] It is crucial to use high-purity, volatile mobile phase modifiers to minimize background noise and adduct formation.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Signal/Sensitivity | Ion Suppression: Co-eluting matrix components (e.g., phospholipids) are interfering with ionization. | 1. Improve Sample Cleanup: Switch from Protein Precipitation to a more robust method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4] 2. Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to better separate this compound from interfering peaks.[1] 3. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal loss due to matrix effects.[2] 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2] |
| Poor Reproducibility (High %RSD) | Inconsistent Matrix Effects: The degree of ion suppression is varying between samples. | 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Implement a More Effective Cleanup: A cleaner extract will lead to more consistent ionization. Consider mixed-mode SPE for complex matrices.[4] 3. Check for Carryover: Inject a blank solvent after a high concentration sample to ensure no residual analyte is present in the system. |
| Unexpected Peaks or High Background | Matrix Interferences: Endogenous compounds from the matrix are being detected. | 1. Enhance Sample Preparation: Utilize a more selective SPE sorbent or a multi-step LLE to remove a wider range of interferences.[10] 2. Increase Chromatographic Resolution: A longer column, shallower gradient, or different stationary phase may resolve the interfering peaks from the analyte. 3. Check MS/MS Specificity: Ensure the precursor and product ion masses are highly specific to this compound. |
| Peak Tailing or Fronting | Column Contamination: Buildup of matrix components on the analytical column. | 1. Incorporate a Guard Column: This will protect the analytical column from strongly retained matrix components. 2. Optimize Column Washing: Implement a robust column wash step at the end of each run with a strong solvent to elute retained compounds. 3. Perform Sample Cleanup: Cleaner samples will extend the life and performance of your column.[11] |
Quantitative Data Summary
The following table summarizes the reported recovery rates for various sample preparation methods for steroids, providing an indication of their efficiency.
| Sample Preparation Method | Analyte Class | Matrix | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | 11 Steroids | Serum | 42-95 | [4] |
| Solid-Phase Extraction (SPE) | 8 Steroids | Serum/Plasma | 87-101 | [10] |
| Liquid-Liquid Extraction (LLE) | This compound | Murine Plasma | Not explicitly stated, but method deemed suitable for reliable analysis. | [6][7] |
| Liquid-Liquid Extraction (LLE) | Multiple Steroids | Serum | 86.4-115.0 | [12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma
This protocol is adapted from a validated method for the analysis of this compound and corticosterone in murine plasma.[6][7]
-
Sample Preparation:
-
To a microcentrifuge tube, add 50 µL of plasma sample.
-
Add an appropriate volume of your internal standard solution (e.g., a stable isotope-labeled this compound).
-
-
Extraction:
-
Add 500 µL of chloroform (10:1 solvent-to-sample ratio).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Carefully transfer the lower organic layer (chloroform) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Steroids in Plasma/Serum
This protocol provides a general workflow for SPE cleanup of steroids from plasma or serum.[1][10]
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 5 µL of internal standard solution.
-
Dilute the sample with 800 µL of 0.2 M acetate buffer (pH 5.2).[1]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
A second wash with a non-eluting organic solvent like hexane can be performed to remove lipids.[10]
-
Dry the cartridge under vacuum.
-
-
Elution:
-
Elute the steroids from the cartridge with 1 mL of a suitable organic solvent, such as ethyl acetate or methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS injection.
-
Visualizations
Caption: Figure 1. General Experimental Workflow for this compound Analysis
Caption: Figure 2. Troubleshooting Logic for Low Analyte Signal
References
- 1. 3.3. Solid-Phase Extraction (SPE) Procedure [bio-protocol.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of this compound and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 10. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for reliable 11-Dehydrocorticosterone measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the reliable measurement of 11-Dehydrocorticosterone (11-DHC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring this compound (11-DHC)?
The two primary methods for quantifying 11-DHC are enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally considered the gold standard due to its high specificity and ability to measure multiple steroids in a single run.[3][4] Immunoassays, while potentially less specific, can be a cost-effective and high-throughput alternative.[5]
Q2: Why is LC-MS/MS often preferred over immunoassays for steroid analysis?
LC-MS/MS offers superior specificity and sensitivity compared to traditional immunoassays.[3] Immunoassays for steroid hormones are known to be susceptible to cross-reactivity from structurally related steroids, which can lead to inaccurate results.[3][6][7] For instance, some immunoassays may show cross-reactivity with other endogenous steroids.[1] LC-MS/MS minimizes this issue by separating compounds based on their physicochemical properties before detection, allowing for more accurate quantification.[7]
Q3: What are the known cross-reactants in 11-DHC immunoassays?
The specificity of 11-DHC immunoassays can vary. One study reported low cross-reactivity with most steroids except for cortisone (92%).[2] However, the impact of this cross-reactivity can be minimal in species like rats and mice where cortisone levels are negligible.[2] Another developed immunoassay showed low cross-reactivity to 11-deoxycorticosterone, corticosterone, and cortisone, at 0.51%, 0.36%, and 0.49%, respectively.[5] It is crucial to consult the specific kit's documentation for a comprehensive list of cross-reactants.
Q4: Can I measure total versus free 11-DHC?
Yes, it is possible to measure both total and free 11-DHC. Steroid hormones in circulation are often bound to proteins.[3][8] To measure the total concentration, a sample preparation step, such as extraction, is required to release the hormone from its binding proteins.[3][8] The measurement of free 11-DHC typically involves an ultrafiltration step to separate the unbound fraction before quantification.[1]
Q5: What are the typical sample types used for 11-DHC measurement?
Commonly used sample types include serum, plasma, urine, and tissue homogenates.[2][9][10][11] Saliva can also be used, although steroid concentrations are generally lower than in blood.[8] The choice of sample type will depend on the specific research question and the expected concentration of 11-DHC.
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Omission of a key reagent. | Ensure all reagents were added in the correct sequence.[12] |
| Inactive substrate or enzyme conjugate. | Verify the activity of the substrate and conjugate. Sodium azide, for example, can inhibit peroxidase activity.[12] | |
| Incorrect plate reader settings. | Confirm the correct wavelength and filter settings are being used.[12] | |
| High Background | Insufficient washing. | Ensure thorough washing of all wells. An automated plate washer is recommended for consistency.[12][13] |
| Non-specific binding of antibodies. | Use an appropriate blocking buffer to minimize non-specific interactions.[12] | |
| Substrate contamination. | Use fresh, uncontaminated substrate and buffers.[12] | |
| Poor Standard Curve | Improper standard reconstitution or dilution. | Ensure standards are correctly reconstituted and serially diluted. Avoid reusing diluted standards.[13] |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting technique.[13][14] | |
| Incorrect incubation times or temperatures. | Adhere strictly to the incubation times and temperatures specified in the protocol.[14] | |
| High Coefficient of Variation (CV) | Inconsistent sample or reagent mixing. | Thoroughly mix all samples and reagents before adding them to the plate.[14] |
| Bubbles in wells. | Be careful to avoid introducing air bubbles during pipetting.[14] | |
| Inconsistent plate washing. | Ensure uniform washing across all wells.[14] |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape or Tailing | Column contamination. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase. | Optimize the mobile phase composition and pH. | |
| Low Signal Intensity | Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., temperature, gas flow). |
| Poor sample recovery during extraction. | Evaluate and optimize the sample extraction procedure. The use of an isotopically labeled internal standard is recommended to correct for recovery loss.[4] | |
| Interfering Peaks | Co-elution of isobaric compounds. | Optimize the chromatographic separation to resolve interfering peaks.[15] |
| Matrix effects. | Use an appropriate sample cleanup method (e.g., solid-phase extraction) and an internal standard to compensate for matrix effects.[4] | |
| Inconsistent Results | Sample degradation. | Ensure proper sample collection, handling, and storage to maintain analyte stability.[3] |
| Carryover. | Inject blank samples between experimental samples to check for and mitigate carryover.[15] |
Quantitative Data Summary
Table 1: Performance Characteristics of an ELISA for 11-DHC
| Parameter | Value |
| Measurable Range (Direct Method) | 0.3 - 250 ng/mL |
| Measurable Range (HPLC Method) | 0.78 - 400 ng/mL |
| Intra-assay Variation | 5% - 9% |
| Inter-assay Variation | 10% - 15% |
| Sensitivity (Detection Limit) | 1 pg/well |
| Data synthesized from multiple sources.[2][5] |
Table 2: Performance Characteristics of an LC-MS/MS Method for 11-DHC
| Parameter | Value |
| Limit of Quantitation (LOQ) | 0.25 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Linearity Range | 0.1 - 400 ng |
| Accuracy (Relative Mean Error) | Within ±15% |
| Precision (Relative Standard Deviation) | <15% |
| Data from a validated method for murine plasma.[1] |
Experimental Protocols
Key Experiment: Sample Preparation for LC-MS/MS Analysis of 11-DHC from Murine Plasma
This protocol is a summary of a liquid-liquid extraction (LLE) method.[1][9]
Materials:
-
Murine plasma
-
Chloroform
-
Methanol
-
Internal standards (e.g., d4-cortisol)
-
Glass tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Aliquot 150 µL of murine plasma into a glass tube.
-
Add the internal standard solution.
-
Add 1.5 mL of chloroform (a 10:1 ratio to the plasma volume).
-
Vortex the mixture thoroughly to ensure proper extraction.
-
Centrifuge to separate the organic and aqueous phases.
-
Transfer the lower organic layer (chloroform) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for 11-DHC measurement by LC-MS/MS.
Caption: Logical troubleshooting flow for inconsistent 11-DHC measurements.
References
- 1. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an enzyme-linked immunosorbent assay for serum this compound in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Measurement of this compound in mice, rats and songbirds: Effects of age, sex and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Quantitative analysis of this compound and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved determination of urinary cortisol and cortisone, or corticosterone and this compound by high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 13. novateinbio.com [novateinbio.com]
- 14. arp1.com [arp1.com]
- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Technical Support Center: In Vivo Administration of 11-Dehydrocorticosterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Dehydrocorticosterone (11-DHC) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (11-DHC) and what is its primary mechanism of action in vivo?
A1: this compound (11-DHC) is an inert glucocorticoid metabolite.[1][2][3] In vivo, its primary significance lies in its conversion to the active glucocorticoid, corticosterone, by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3][4] This enzymatic reaction effectively regenerates active glucocorticoids at a tissue-specific level, amplifying glucocorticoid action within cells where 11β-HSD1 is expressed.[5][6][7]
Q2: In which tissues is 11β-HSD1, the enzyme that converts 11-DHC to corticosterone, primarily active?
A2: 11β-HSD1 is highly expressed in key metabolic tissues, including the liver and adipose tissue.[8] It is also found in the central nervous system, particularly the hippocampus, as well as in the lungs and vascular smooth muscle cells.[7][9] The tissue-specific expression of 11β-HSD1 allows for localized regulation of glucocorticoid activity.
Q3: What are the expected physiological effects of chronic 11-DHC administration in rodents?
A3: Chronic administration of 11-DHC in mice has been shown to induce a metabolic syndrome-like phenotype.[9][10] These effects are primarily mediated by the conversion of 11-DHC to corticosterone. Observed effects include increased plasma glucocorticoid levels, weight gain, increased adiposity, and insulin resistance.[9][10]
Q4: What is the role of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) in relation to 11-DHC?
A4: 11β-HSD2 is an enzyme that catalyzes the opposite reaction of 11β-HSD1. It inactivates active glucocorticoids (like corticosterone) by converting them into their inert 11-keto forms, such as 11-DHC.[2][3][4][5] This enzyme plays a crucial protective role in tissues like the kidney and placenta, preventing the over-stimulation of mineralocorticoid and glucocorticoid receptors by active glucocorticoids.[4][5]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vivo administration.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: 11-DHC exhibits varying solubility in different solvents. Refer to the solubility data below. For in vivo preparations, consider using a vehicle containing Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) in combination with other carriers like PEG300 or corn oil to ensure solubility and biocompatibility. A formulation calculator can be a useful tool for determining the appropriate concentrations of each component.[11]
Issue 2: Precipitation of 11-DHC in the final formulation.
-
Possible Cause: The concentration of 11-DHC exceeds its solubility limit in the chosen vehicle, or the temperature of the solution has dropped.
-
Solution:
-
Ensure the final concentration of 11-DHC is within the known solubility limits for the vehicle.
-
Prepare the formulation at room temperature or slightly warm it to aid dissolution, but be mindful of the compound's stability at higher temperatures.
-
Consider using a co-solvent system, such as a combination of DMSO, PEG300, and Tween 80 in saline or water, to improve solubility.[11]
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Issue 3: Inconsistent or unexpected experimental results following 11-DHC administration.
-
Possible Cause 1: Degradation of 11-DHC due to improper storage.
-
Solution 1: Store stock solutions of 11-DHC in methanol at -20°C.[1] For short-term storage of prepared formulations, maintain them at appropriate temperatures as indicated by stability data. Long-term storage at -20°C is generally recommended.[1]
-
Possible Cause 2: The chosen administration route is not optimal for the intended experimental outcome.
-
Solution 2: The route of administration can significantly impact the bioavailability and tissue distribution of 11-DHC and its active metabolite, corticosterone. While intraperitoneal (i.p.) injections are common, other methods like subcutaneous pellet implantation for chronic studies have been used.[12] The choice of administration should be carefully considered based on the research question.
-
Possible Cause 3: The genetic background of the animal model.
-
Solution 3: The expression and activity of 11β-HSD1 can vary between different strains of mice and rats. This can lead to differences in the conversion of 11-DHC to corticosterone and, consequently, different physiological responses. It is crucial to use a consistent and well-characterized animal strain for all experiments.
Issue 4: Signs of distress or adverse reactions in animals following 11-DHC administration.
-
Possible Cause: The vehicle used for administration may be causing irritation or toxicity.
-
Solution:
-
Minimize the percentage of DMSO or other organic solvents in the final injection volume. High concentrations of DMSO can be toxic.
-
Ensure the pH and osmolarity of the final formulation are within a physiologically acceptable range.
-
Administer the injection slowly and at the correct anatomical site to minimize discomfort and tissue damage.
-
Closely monitor the animals after administration for any signs of distress and consult with veterinary staff if adverse reactions are observed.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 5 mg/mL |
Data sourced from Cayman Chemical.[9]
Table 2: Stability of this compound in Plasma Extracts
| Storage Condition | Duration | Remaining 11-DHC (%) |
| Autosampler | 12 hours at 10°C | 96.4% |
| Freezer | 1 week at -20°C | 94.2% |
| Freezer | 2 months at -20°C | 90.8% |
Data adapted from a study on the quantitative analysis of 11-DHC in murine plasma.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the animal model
-
-
Procedure:
-
Weigh the required amount of 11-DHC in a sterile microcentrifuge tube.
-
Prepare the vehicle solution. A common vehicle for hydrophobic compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. The final concentrations may need to be optimized based on the required dose and solubility.
-
First, dissolve the 11-DHC powder in DMSO by vortexing until it is completely dissolved.
-
Add the PEG300 and vortex thoroughly.
-
Add the Tween 80 and vortex again.
-
Finally, add the sterile saline to reach the final desired volume and concentration. Vortex the solution until it is a clear, homogenous mixture.
-
Visually inspect the solution for any precipitates before administration.
-
Administer the solution to the animal via intraperitoneal injection at the desired dosage (mg/kg). The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Protocol 2: Chronic Administration of this compound via Pellets
This protocol is based on a study that utilized pellet administration for chronic in vivo studies.[12] Specific details on pellet formulation were not provided in the search results and would typically be obtained from the pellet manufacturer.
-
Materials:
-
Commercially available time-release pellets containing this compound or a vehicle control.
-
Surgical instruments for subcutaneous implantation (e.g., scalpel, forceps, wound clips or sutures).
-
Anesthetic and analgesic agents as per approved animal protocols.
-
Sterile drapes and gloves.
-
Animal clippers.
-
Antiseptic solution (e.g., betadine or chlorhexidine).
-
-
Procedure:
-
Anesthetize the animal according to the institution's approved protocol.
-
Shave the fur from the surgical site, typically on the dorsal side between the scapulae.
-
Cleanse the surgical site with an antiseptic solution.
-
Make a small incision in the skin.
-
Using forceps, create a subcutaneous pocket by blunt dissection.
-
Insert the 11-DHC or vehicle pellet into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as required and monitor the animal for recovery and any signs of complications.
-
Visualizations
Caption: Signaling pathway of this compound activation in target tissues.
Caption: General experimental workflow for in vivo administration of 11-DHC.
References
- 1. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of this compound in mice, rats and songbirds: Effects of age, sex and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 11 beta-Hydroxysteroid dehydrogenase in cultured hippocampal cells reactivates inert this compound, potentiating neurotoxicity | Journal of Neuroscience [jneurosci.org]
- 7. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound causes metabolic syndrome, which is prevented when 11β-HSD1 is knocked out in livers of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of 11-Dehydrocorticosterone in Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in achieving high-resolution separation of 11-Dehydrocorticosterone (11-DHC) in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution for this compound challenging?
A1: The primary challenge in separating this compound lies in its structural similarity to other endogenous corticosteroids, particularly corticosterone. These compounds are isomers, differing only by a ketone versus a hydroxyl group at the C11 position, which results in very similar physicochemical properties and, consequently, co-elution in many chromatographic systems.[1] Furthermore, their presence in complex biological matrices necessitates a highly selective and efficient separation method to ensure accurate quantification.
Q2: What is the most common chromatographic technique for analyzing this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with tandem mass spectrometry (MS/MS), are the most prevalent and robust techniques for the analysis of this compound.[1][2][3] These methods offer the high sensitivity and selectivity required for distinguishing 11-DHC from closely related steroids in complex samples.[4][5]
Q3: Can Gas Chromatography (GC) be used for this compound analysis?
A3: While less common than LC-based methods, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be employed for steroid profiling.[5] However, it typically requires derivatization of the analytes to increase their volatility and thermal stability, which adds a step to the sample preparation process.[6]
Q4: What are the key factors influencing the resolution of this compound in HPLC?
A4: Several factors can be optimized to improve the resolution of this compound:
-
Stationary Phase (Column): The choice of the column is critical. C18 columns with modified stationary phases, such as C18-AR (aromatic selectivity), have shown improved selectivity for steroid separations.[1] Smaller particle sizes (e.g., < 2 µm) and longer column lengths generally lead to higher efficiency and better resolution.[7]
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile vs. methanol), the aqueous component, and the pH of the mobile phase significantly impact selectivity.[7] Gradient elution is commonly used to achieve optimal separation of a wide range of analytes.[1][2][3]
-
Temperature: Operating the column at an elevated temperature can decrease mobile phase viscosity and improve peak shape and resolution. However, excessively high temperatures can degrade thermolabile compounds.[8]
-
Flow Rate: Lowering the flow rate can sometimes increase resolution, but at the cost of longer analysis times.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution with Corticosterone | Inadequate column selectivity. | - Switch to a column with a different stationary phase chemistry (e.g., C18-AR, Phenyl-Hexyl).[1] - Consider using a column with a smaller particle size (<2 µm) for higher efficiency.[7] |
| Suboptimal mobile phase composition. | - Optimize the gradient profile (slope and duration). - Evaluate different organic modifiers (acetonitrile often provides different selectivity than methanol).[7] - Adjust the pH of the aqueous phase; for steroids, acidic conditions are often used.[1][2] | |
| Inappropriate temperature. | - Increase the column temperature in small increments (e.g., 5°C) to assess the impact on resolution.[8] | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Use a column with high-purity silica and effective end-capping. - Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[9] |
| Column overload. | - Reduce the injection volume or the concentration of the sample.[10] | |
| Extra-column dead volume. | - Ensure all tubing and connections are appropriate for the HPLC/UHPLC system and are properly fitted. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | - Prepare fresh mobile phase daily and ensure accurate composition. - Thoroughly degas the mobile phase before use. |
| Column equilibration issues. | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature.[11] | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization in the mass spectrometer. | - Optimize MS parameters such as spray voltage, gas flows, and collision energy for 11-DHC.[1][3] |
| Sample loss during preparation. | - Validate the sample extraction procedure for recovery.[1] Consider using an internal standard. | |
| Inappropriate mobile phase for MS detection. | - Avoid non-volatile buffers (e.g., phosphate) and use volatile modifiers like formic acid or ammonium formate. |
Experimental Protocols
Protocol 1: High-Resolution UHPLC-MS/MS Method for this compound and Corticosterone
This protocol is adapted from a validated method for the simultaneous quantification of 11-DHC and corticosterone in plasma.[1][2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add an internal standard solution.
-
Perform liquid-liquid extraction with 1 mL of a suitable organic solvent (e.g., chloroform or methyl tert-butyl ether).[1][12]
-
Vortex for 5 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. Chromatographic Conditions
| Parameter | Value |
| Column | ACE Excel 2 C18-AR (2.1 x 150 mm, 2 µm)[1][2][3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B, 1-7 min: 30-70% B, 7-7.1 min: 70-95% B, 7.1-8 min: 95% B, 8-8.1 min: 95-30% B, 8.1-10 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C[1][2][3] |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5000 V |
| Source Temperature | 550°C |
| MRM Transition (11-DHC) | m/z 345.1 -> 121.2[1][2][3] |
| MRM Transition (Corticosterone) | m/z 347.1 -> 121.1[1][2][3] |
Visualizations
Experimental Workflow
Caption: UHPLC-MS/MS workflow for 11-DHC analysis.
Glucocorticoid Activation Pathway
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in the local regulation of glucocorticoid activity by converting inactive this compound into active corticosterone.[1][2][13]
References
- 1. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of this compound and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. mastelf.com [mastelf.com]
- 9. pepolska.pl [pepolska.pl]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of this compound in mice, rats and songbirds: Effects of age, sex and stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Effects of 11-Dehydrocorticosterone and Corticosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of 11-Dehydrocorticosterone (11-DHC) and its parent compound, corticosterone. The information presented herein is curated from experimental data to assist researchers in understanding the distinct roles and potencies of these two corticosteroids.
Introduction
Corticosterone is a primary glucocorticoid in many species, playing a crucial role in regulating a wide array of physiological processes, including metabolism, immune response, and stress. Its biological activity is tightly controlled, in part, by its conversion to the inactive metabolite, this compound. This conversion is a key mechanism for modulating local glucocorticoid signaling in various tissues. This guide will delve into the differences in their receptor binding, functional activity, and the enzymatic regulation that governs their interplay.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for the binding affinities and functional potencies of corticosterone and this compound at the mineralocorticoid (MR) and glucocorticoid (GR) receptors. It is important to note that while extensive quantitative data exists for corticosterone, this compound is largely considered an inactive metabolite, with limited direct receptor activation at physiological concentrations.
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| Corticosterone | Mineralocorticoid Receptor (MR) | ~0.5 nM | [1] |
| Corticosterone | Glucocorticoid Receptor (GR) | ~5 nM | [2] |
| This compound | Putative Novel Receptor | < 10 nM | [3] |
Table 1: Receptor Binding Affinities. This table presents the dissociation constants (Kd) of corticosterone for the mineralocorticoid and glucocorticoid receptors, and of this compound for a putative novel receptor. A lower Kd value indicates a higher binding affinity.
| Ligand | Receptor | Functional Potency (EC50) | Reference |
| Corticosterone | Mineralocorticoid Receptor (MR) | 10 nM | [1] |
| Corticosterone | Skate Mineralocorticoid Receptor (MR) | 0.09 nM | [4][5] |
| This compound | Mineralocorticoid Receptor (MR) | High micromolar concentrations required for activation | [6][7] |
Key Biological Differences
Corticosterone is the biologically active glucocorticoid. It exerts its effects by binding to and activating both the mineralocorticoid and glucocorticoid receptors.[2] Upon binding, the receptor-ligand complex translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes. This signaling cascade is fundamental to the diverse physiological effects of corticosterone, including its anti-inflammatory and metabolic actions.
This compound , in contrast, is generally considered an inactive metabolite of corticosterone.[8] It exhibits significantly lower affinity and potency for both MR and GR compared to corticosterone.[6][7][9] Studies have shown that high micromolar concentrations of 11-DHC are required to elicit any agonist activity at the MR, and it may even act as a weak antagonist to aldosterone-induced MR activation.[6][7] The primary role of 11-DHC appears to be as a precursor for the regeneration of active corticosterone in specific tissues.
Interestingly, some evidence suggests the existence of a novel nuclear receptor with a high affinity for this compound, distinct from the classical MR and GR.[3][10] The physiological significance of this putative receptor is an area of ongoing research.
Enzymatic Regulation: The 11β-HSD System
The interconversion between corticosterone and this compound is a critical control point for local glucocorticoid activity and is mediated by two isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD):
-
11β-HSD1: This enzyme primarily functions as a reductase, converting inactive this compound back into active corticosterone, thereby amplifying local glucocorticoid action.[11] It is expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system.
-
11β-HSD2: This enzyme acts as a dehydrogenase, catalyzing the inactivation of corticosterone to this compound.[4][8] Its expression in mineralocorticoid-sensitive tissues, like the kidney, is crucial for preventing the illicit activation of the high-affinity mineralocorticoid receptor by the much more abundant corticosterone, thus allowing aldosterone to bind and exert its specific effects.[12]
Figure 1. Interconversion and Receptor Activation Pathway.
Experimental Protocols
Whole-Cell Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) of corticosterone and this compound for the glucocorticoid and mineralocorticoid receptors.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells transfected with human GR or MR)
-
Radiolabeled ligand (e.g., [³H]dexamethasone for GR, [³H]aldosterone for MR)
-
Unlabeled corticosterone and this compound
-
Binding buffer (e.g., Tris-HCl, pH 7.4, with MgCl₂)
-
Wash buffer (ice-cold PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture cells to confluency in appropriate multi-well plates.
-
Incubation: Wash cells with binding buffer. Incubate cells with a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled competitor (corticosterone or this compound) for a specified time at a specific temperature to reach equilibrium.
-
Washing: Terminate the binding reaction by rapidly washing the cells with ice-cold wash buffer to remove unbound ligand.
-
Lysis and Counting: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. The dissociation constant (Kd) can be determined from saturation binding experiments using increasing concentrations of the radiolabeled ligand.
Figure 2. Radioligand Binding Assay Workflow.
Luciferase Reporter Gene Assay
This assay measures the functional potency (EC50) of corticosterone and this compound in activating GR- or MR-mediated gene transcription.
Materials:
-
Host cells (e.g., HEK293 or A549)
-
Expression vector for the receptor of interest (GR or MR)
-
Reporter plasmid containing a luciferase gene downstream of a glucocorticoid response element (GRE) or mineralocorticoid response element (MRE)
-
Transfection reagent
-
Corticosterone and this compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect host cells with the receptor expression vector and the reporter plasmid.
-
Treatment: After a recovery period, treat the transfected cells with a range of concentrations of corticosterone or this compound.
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation, nuclear translocation, and reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Figure 3. Luciferase Reporter Assay Workflow.
Conclusion
The biological effects of corticosterone are potent and widespread, mediated through its interaction with both glucocorticoid and mineralocorticoid receptors. In stark contrast, this compound functions primarily as an inactive metabolite, with its biological significance largely confined to its role as a substrate for the regeneration of active corticosterone by 11β-HSD1. This enzymatic control of local corticosterone levels is a critical determinant of tissue-specific glucocorticoid action. Understanding these fundamental differences is essential for researchers in endocrinology, pharmacology, and drug development. Further investigation into the putative novel receptor for this compound may reveal new avenues for therapeutic intervention.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 6. Glucocorticoid metabolism by 11-beta hydroxysteroid dehydrogenase type 2 modulates human mineralocorticoid receptor transactivation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 11βHSD2 Efficacy in Preventing Transcriptional Activation of the Mineralocorticoid Receptor by Corticosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Corticosteroid Receptors in the Brain: Transcriptional Mechanisms for Specificity and Context-Dependent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Validation of 11-Dehydrocorticosterone as a Biomarker for 11β-HSD1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 11-Dehydrocorticosterone as a biomarker for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity against other established markers. The information presented is supported by experimental data to aid in the selection of appropriate biomarkers for preclinical and clinical research.
Introduction to 11β-HSD1 and Biomarker Significance
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme that catalyzes the conversion of inactive 11-keto glucocorticoids (cortisone in humans, this compound in rodents) to active 11β-hydroxy glucocorticoids (cortisol in humans, corticosterone in rodents).[1][2][3] This enzymatic activity amplifies local glucocorticoid action in key metabolic tissues such as the liver, adipose tissue, and the brain.[1][2] Dysregulation of 11β-HSD1 has been implicated in a range of metabolic disorders, including obesity, insulin resistance, and type 2 diabetes, making it a significant therapeutic target.[4][5][6] Consequently, the validation of reliable biomarkers to assess 11β-HSD1 activity in vivo is paramount for the development of selective inhibitors.[7]
This guide focuses on the validation of this compound (11-DHC), the substrate for 11β-HSD1 in rodents, as a direct and sensitive biomarker of enzyme activity. We will compare its performance with other commonly used biomarkers, providing a comprehensive overview for researchers in the field.
Signaling Pathway of 11β-HSD1
The following diagram illustrates the central role of 11β-HSD1 in glucocorticoid metabolism.
Caption: 11β-HSD1 converts inactive glucocorticoids to their active forms.
Comparison of Biomarkers for 11β-HSD1 Activity
The selection of a biomarker for 11β-HSD1 activity depends on the specific research question, the model system (human or rodent), and the available analytical capabilities. This section compares this compound with other commonly used biomarkers.
| Biomarker | Description | Advantages | Disadvantages |
| This compound (11-DHC) | The direct substrate of 11β-HSD1 in rodents.[3] | Direct measure of substrate availability. Sensitive to changes in 11β-HSD1 activity.[8] | Primarily applicable to rodent models. |
| Corticosterone | The direct product of 11β-HSD1 in rodents.[3] | Direct measure of product formation. | Circulating levels are influenced by both adrenal secretion and 11β-HSD1 activity. |
| Cortisol to Cortisone (F/E) Ratio | The ratio of active to inactive glucocorticoids in humans.[9][10] | A well-established in vivo measure of net 11β-HSD activity.[9][11] | Reflects the combined activity of both 11β-HSD1 and 11β-HSD2. Can be influenced by factors affecting either enzyme.[12] |
| Urinary Steroid Metabolites (e.g., (THF+5α-THF)/THE ratio) | Ratio of cortisol metabolites (tetrahydrocortisol and allo-tetrahydrocortisol) to cortisone metabolite (tetrahydrocortisone) in urine.[13] | Non-invasive sample collection. Reflects whole-body 11β-HSD1 activity over a longer period.[7] | Can be influenced by renal function and other metabolic processes.[10] Provides an indirect measure of enzyme activity. |
| Bile Acid Ratios (e.g., GUDCA/G7oxoLCA) | Ratio of specific bile acids in the blood that are substrates and products of 11β-HSD1.[14][15] | A novel blood-based biomarker. May complement urinary metabolite analysis.[14] | Requires further validation across different populations and conditions. |
Quantitative Data for Biomarker Analysis
The accurate quantification of steroid hormones is crucial for biomarker validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[16][17][18]
| Analyte | Matrix | Method | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| This compound | Murine Plasma | LC-MS/MS | 0.25 | 0.1–500 | [16] |
| Corticosterone | Murine Plasma | LC-MS/MS | 0.20 | 0.1–500 | [16] |
| Cortisol | Human Plasma | UHPLC-MS/MS | 3.75 nmol/L | Up to 2000 nmol/L | [19] |
| Cortisone | Human Plasma | UHPLC-MS/MS | 3.75 nmol/L | Up to 2000 nmol/L | [19] |
| Cortisol | Human Urine | LC-MS/MS | 0.1 | 0.1–120 | [18] |
| Cortisone | Human Urine | LC-MS/MS | 0.1 | 0.1–120 | [18] |
| Tetrahydrocortisol | Human Urine | LC-MS/MS | 1.0 | 1–120 | [18] |
| allo-Tetrahydrocortisol | Human Urine | LC-MS/MS | 1.0 | 1–120 | [18] |
| Tetrahydrocortisone | Human Urine | LC-MS/MS | 1.0 | 1–120 | [18] |
LLOQ: Lower Limit of Quantification UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry
Experimental Protocols
Measurement of this compound and Corticosterone in Murine Plasma by LC-MS/MS
This protocol is adapted from Peti et al. (2017).[16]
1. Sample Preparation:
- To 150 µL of murine plasma, add an internal standard (e.g., d4-Cortisol).
- Perform a liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether).
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase.
2. LC-MS/MS Analysis:
- Chromatographic Separation: Use a C18 reverse-phase column (e.g., ACE Excel 2 C18-AR). Employ a gradient elution with a mobile phase consisting of acidified water and acetonitrile.
- Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+). Monitor the specific precursor-to-product ion transitions for this compound and Corticosterone.
3. Data Analysis:
- Construct a calibration curve using standards of known concentrations.
- Calculate the concentration of each analyte in the plasma samples by comparing their peak area ratios to the internal standard with the calibration curve.
Experimental Workflow for Biomarker Validation
The following diagram outlines a typical workflow for validating a biomarker for 11β-HSD1 activity.
Caption: A streamlined workflow for validating 11β-HSD1 biomarkers.
Logical Relationship: this compound and 11β-HSD1 Activity
The concentration of this compound is inversely proportional to the reductase activity of 11β-HSD1.
Caption: Relationship between 11β-HSD1 activity and steroid levels.
Conclusion
The validation of this compound as a biomarker for 11β-HSD1 activity in rodent models is well-supported by experimental data. Its direct involvement as a substrate for the enzyme makes it a highly sensitive and specific indicator of 11β-HSD1 reductase activity. While the cortisol-to-cortisone ratio and urinary steroid metabolites are valuable biomarkers in human studies, they reflect the net activity of multiple enzymes. For preclinical studies in rodents, monitoring this compound levels via robust analytical methods like LC-MS/MS provides a direct and reliable assessment of target engagement for novel 11β-HSD1 inhibitors. The choice of biomarker should be carefully considered based on the specific context of the research, with this compound being a superior choice for direct measurement of 11β-HSD1 substrate levels in preclinical rodent models.
References
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0004029) [hmdb.ca]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Treatment Target in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound causes metabolic syndrome, which is prevented when 11β-HSD1 is knocked out in livers of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing systemic 11beta-hydroxysteroid dehydrogenase with serum cortisone/cortisol ratios in healthy subjects and patients with diabetes mellitus and chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of a human blood biomarker of pharmacological 11β-hydroxysteroid dehydrogenase 1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory. | Sigma-Aldrich [sigmaaldrich.com]
Dysregulation of 11-Dehydrocorticosterone in Metabolic Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 11-Dehydrocorticosterone (11-DHC) and its metabolic footprint in individuals with metabolic syndrome versus healthy subjects. While direct comparative data on 11-DHC levels in human adults with metabolic syndrome remains limited, this document synthesizes available evidence from related urinary steroid metabolite profiling and preclinical studies to offer insights into the dysregulated glucocorticoid metabolism characteristic of this condition. The evidence strongly points towards an altered activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the enzyme responsible for converting inactive 11-DHC to active corticosterone, as a key factor in the pathophysiology of metabolic syndrome.
Quantitative Data Summary
Direct measurement of this compound in clinical studies on metabolic syndrome is not widely reported. However, valuable insights can be drawn from studies analyzing its downstream metabolites. A key study investigating urinary steroid metabolites in obese children, a population at high risk for developing metabolic syndrome, revealed significant alterations in glucocorticoid metabolism.
Table 1: Urinary Steroid Metabolite Levels in Obese vs. Normal-Weight Children
| Metabolite | Group | Mean Excretion (μ g/24h ) | Standard Deviation (μ g/24h ) |
| Tetrahydro-11-deoxycorticosterone | Obese | 25.8 | 15.2 |
| Normal-Weight | 14.9 | 8.8 | |
| Tetrahydrocorticosterone | Obese | 134.5 | 78.9 |
| Normal-Weight | 75.1 | 44.1 | |
| 5α-Tetrahydrocorticosterone | Obese | 89.7 | 52.6 |
| Normal-Weight | 49.9 | 29.3 |
Data adapted from a study on prepubertal children, a condition closely associated with metabolic syndrome.
Table 2: Reference Plasma Concentration of this compound in Healthy Adults
| Analyte | Sample Type | Concentration |
| This compound | Plasma | ~50 nmol/L |
Signaling Pathway and Experimental Workflow
The conversion of inactive 11-DHC to active corticosterone by 11β-HSD1 is a critical step in local glucocorticoid regulation. Dysregulation of this pathway, particularly in adipose tissue and the liver, is strongly implicated in the development of metabolic syndrome.
The workflow for investigating the role of 11-DHC in metabolic syndrome typically involves careful patient selection, sample collection, and sophisticated analytical techniques.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the analysis of this compound and its metabolites.
Diagnosis of Metabolic Syndrome
Subjects are diagnosed with metabolic syndrome based on the presence of at least three of the five following criteria as defined by the National Cholesterol Education Program (NCEP) Adult Treatment Panel III (ATP III):
-
Abdominal Obesity: Waist circumference >102 cm in men or >88 cm in women.
-
Hypertriglyceridemia: Triglycerides ≥150 mg/dL (1.7 mmol/L).
-
Low HDL Cholesterol: <40 mg/dL (1.0 mmol/L) in men or <50 mg/dL (1.3 mmol/L) in women.
-
Elevated Blood Pressure: Systolic ≥130 mmHg or diastolic ≥85 mmHg.
-
Elevated Fasting Glucose: ≥100 mg/dL (5.6 mmol/L).
Measurement of Urinary Steroid Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is utilized for the comprehensive profiling of urinary steroid metabolites, including tetrahydro-11-deoxycorticosterone.
-
Sample Preparation: A 24-hour urine collection is performed. An internal standard is added to an aliquot of the urine.
-
Extraction: Free and conjugated steroids are extracted using solid-phase extraction (SPE) cartridges.
-
Hydrolysis: The conjugated steroids are hydrolyzed enzymatically using β-glucuronidase/sulfatase.
-
Derivatization: The extracted steroids are derivatized to form methyloxime-trimethylsilyl (MO-TMS) ethers to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their retention times and identified by their characteristic mass spectra.
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard.
Measurement of Plasma this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific method for the direct quantification of 11-DHC in plasma.
-
Sample Preparation: An internal standard (e.g., a deuterated form of 11-DHC) is added to a plasma sample.
-
Protein Precipitation and Extraction: Proteins are precipitated, and steroids are extracted using an organic solvent such as methyl tert-butyl ether.
-
Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatograph for separation, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for 11-DHC and the internal standard for accurate quantification.
-
Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of 11-DHC in the plasma samples.
Conclusion
The available evidence strongly suggests a significant alteration in the metabolic pathway involving this compound in individuals with metabolic syndrome, primarily driven by increased 11β-HSD1 activity. While direct measurements of 11-DHC in this patient population are needed to fully elucidate its role, the analysis of its urinary metabolites provides a compelling indirect indication of its involvement. The experimental protocols outlined in this guide offer robust and sensitive methods for further investigation in this critical area of research, with the potential to uncover novel therapeutic targets for metabolic syndrome.
Unveiling Nature's Metabolic Nuances: A Comparative Guide to Cross-Species 11-Dehydrocorticosterone Metabolism
For researchers, scientists, and drug development professionals, understanding the subtle yet significant cross-species variations in drug and hormone metabolism is paramount for the successful translation of preclinical findings to clinical applications. This guide provides an in-depth comparison of 11-Dehydrocorticosterone (11-DHC) metabolism across various species, highlighting key enzymatic differences, presenting quantitative data, and detailing relevant experimental protocols.
This compound, the inactive precursor to the active glucocorticoid corticosterone, plays a pivotal role in the tissue-specific regulation of glucocorticoid action. The primary enzyme responsible for its activation is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which catalyzes the conversion of 11-DHC to corticosterone. Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) inactivates corticosterone back to 11-DHC. The balance of these two enzymes is a critical determinant of local glucocorticoid tone and varies significantly across species, impacting the pharmacological and physiological effects of glucocorticoid-related compounds.
Key Metabolic Pathway: The 11β-Hydroxysteroid Dehydrogenase Shuttle
The interconversion of 11-DHC and corticosterone, often referred to as the "corticosteroid shuttle," is the principal metabolic pathway for 11-DHC. The efficiency and direction of this shuttle are dictated by the relative activities of 11β-HSD1 and 11β-HSD2 in different tissues and species.
Caption: The 11β-HSD Corticosteroid Shuttle.
Cross-Species Comparison of 11β-HSD1 Catalytic Efficiency
Significant variations in the catalytic efficiency of 11β-HSD1 have been observed across different species. These differences are crucial for selecting appropriate animal models in preclinical drug development. Murine 11β-HSD1, for instance, most efficiently reduces this compound, while the canine enzyme exhibits lower activity.[1] Human, hamster, and guinea-pig 11β-HSD1 show comparable catalytic activities for the oxoreduction of this compound.[1] The rat enzyme, on the other hand, displays a lower affinity for this compound but a higher maximum velocity (Vmax).[1]
| Species | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Catalytic Efficiency (Vmax/Km) |
| Human | This compound | 1.8 ± 0.3 | 28.6 ± 1.5 | 15.9 |
| Mouse | This compound | 1.3 ± 0.2 | 45.5 ± 2.1 | 35.0 |
| Rat | This compound | 3.1 ± 0.5 | 39.8 ± 2.4 | 12.8 |
| Hamster | This compound | 1.7 ± 0.3 | 25.1 ± 1.8 | 14.8 |
| Guinea Pig | This compound | 1.9 ± 0.4 | 26.3 ± 2.0 | 13.8 |
| Dog | This compound | 4.2 ± 0.7 | 15.2 ± 1.1 | 3.6 |
Note: Data is compiled from in vitro studies using recombinant enzymes and may vary depending on the experimental conditions. Km (Michaelis constant) represents the substrate concentration at half the maximum velocity of the enzyme. Vmax (maximum velocity) is the maximum rate of the reaction. Catalytic efficiency is the ratio of Vmax to Km.
Tissue-Specific Differences in Metabolism
The metabolism of 11-DHC also exhibits significant tissue-specific variations across species. For example, in the term placenta, human tissue shows prominent 11β-HSD2 activity, effectively converting active glucocorticoids to their inactive forms to protect the fetus.[2] In contrast, the rat placenta at term has higher 11β-HSD1 activity, favoring the regeneration of active corticosterone.[2] The liver is a primary site of 11β-HSD1 expression and activity in most species, playing a key role in regulating circulating glucocorticoid levels.[3] Adipose tissue is another important site of 11β-HSD1-mediated 11-DHC metabolism, with implications for metabolic diseases.[3]
Alternative Metabolic Pathways
While the 11β-HSD shuttle is the dominant pathway, other metabolic routes for 11-DHC may exist and contribute to cross-species differences. These can include:
-
5β-Reduction: The enzyme 5β-reductase (AKR1D1) can metabolize various steroids. While its primary substrates are other corticosteroids, the potential for 5β-reduction of 11-DHC or its metabolites in different species warrants further investigation.
-
Conjugation (Sulfation and Glucuronidation): Steroid hormones and their metabolites can be conjugated with sulfate or glucuronic acid to increase their water solubility and facilitate excretion. Species differences in the activity of sulfotransferases and UDP-glucuronosyltransferases could lead to distinct metabolite profiles of 11-DHC.
It is important to note that for some species, certain metabolic pathways may be absent. For instance, teleost fish like zebrafish appear to lack the ability to reduce 11-ketosteroids, indicating a fundamental difference in their glucocorticoid metabolism compared to mammals.
Experimental Protocols
Accurate assessment of 11-DHC metabolism requires robust experimental protocols. Below are summaries of key methodologies.
Quantification of this compound and Corticosterone by LC-MS/MS
This method allows for the sensitive and specific simultaneous quantification of 11-DHC and corticosterone in biological matrices like plasma and tissue homogenates.
Caption: Workflow for LC-MS/MS quantification of 11-DHC and corticosterone.
Protocol Summary:
-
Sample Preparation: Proteins are precipitated from plasma or tissue homogenates using a solvent like acetonitrile.
-
Extraction: The supernatant containing the steroids is collected, evaporated to dryness, and reconstituted in a suitable solvent.
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system equipped with a reverse-phase column to separate 11-DHC and corticosterone.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer for detection and quantification using specific precursor-to-product ion transitions.
In Vitro 11β-HSD1 Activity Assay
This assay measures the conversion of 11-DHC to corticosterone in tissue homogenates or microsomal fractions.
Caption: Experimental workflow for an in vitro 11β-HSD1 activity assay.
Protocol Summary:
-
Incubation: Tissue homogenates or microsomal fractions are incubated with 11-DHC as the substrate and NADPH as the cofactor at a controlled temperature.
-
Reaction: 11β-HSD1 in the sample converts 11-DHC to corticosterone.
-
Termination: The reaction is stopped at specific time points by adding an organic solvent.
-
Quantification: The amount of corticosterone produced is quantified using LC-MS/MS or high-performance liquid chromatography (HPLC).
Conclusion
The metabolism of this compound exhibits significant and impactful differences across species, primarily driven by variations in the expression and catalytic activity of 11β-HSD enzymes. A thorough understanding of these species-specific metabolic profiles is essential for the rational selection of animal models in preclinical research and for the accurate interpretation and extrapolation of experimental data to humans. The data and protocols presented in this guide offer a valuable resource for researchers in endocrinology, pharmacology, and drug development to navigate the complexities of cross-species 11-DHC metabolism. Further research into alternative metabolic pathways and the generation of more comprehensive metabolite profiles across a wider range of species will continue to refine our understanding and improve the predictive power of preclinical studies.
References
- 1. Metabolic changes induced by synthetic this compound acetate; including comparative studies with synthetic desoxycorticosterone acetate, natural 17-hydroxycorticosterone and lipoadrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004029) [hmdb.ca]
Validating Antibody Specificity for 11-Dehydrocorticosterone: A Comparative Guide
For researchers and drug development professionals, the accurate detection and quantification of 11-Dehydrocorticosterone (11-DHC), the inactive precursor to corticosterone in rodents, is critical for studying glucocorticoid metabolism and the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD). While immunoassays offer a high-throughput and cost-effective method for this purpose, the specificity of the antibodies used is paramount. This guide provides a comparative overview of methodologies for validating the specificity of antibodies against 11-DHC, with a focus on comparing antibody-based assays to the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A significant challenge in this field is the limited commercial availability of validated antibodies specifically targeting 11-DHC.[1] This scarcity underscores the need for rigorous in-house validation of any chosen antibody, whether developed in-house or sourced from the rare commercial provider.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the reference method for the quantification of small molecules like steroids due to its high specificity and sensitivity.[2][3] This technique separates compounds based on their physicochemical properties followed by detection based on their unique mass-to-charge ratio, minimizing the risk of cross-reactivity with structurally similar steroids.[4]
Key Performance Characteristics of LC-MS/MS for 11-DHC Analysis:
| Parameter | Performance | Source |
| Lower Limit of Quantitation (LLOQ) | 0.25 ng/mL | [1] |
| Linearity | 0.1–500 ng/mL | [1] |
| Specificity | High; resolves 11-DHC from corticosterone and other steroids. | [1][5] |
Antibody-Based Method: Enzyme-Linked Immunosorbent Assay (ELISA)
While LC-MS/MS provides unparalleled specificity, ELISAs are often favored for their simplicity and suitability for high-throughput screening. A successful competitive ELISA for serum 11-DHC has been developed and validated, demonstrating the feasibility of an antibody-based approach.[6]
Performance of a Validated 11-DHC ELISA:
| Parameter | Performance | Source |
| Measurable Range (Direct Method) | 0.3–250 ng/ml | [6] |
| Measurable Range (HPLC Method) | 0.78–400 ng/ml | [6] |
| Cross-Reactivity | ||
| Cortisone | 92% | [6] |
| Corticosterone | Low (not specified) | [6] |
| Other Steroids | Low | [6] |
The high cross-reactivity with cortisone is a critical consideration. However, since cortisone levels are negligible in rats and mice, this interference is minimal in studies involving these species.[6] This highlights the importance of understanding the biological matrix in which the antibody will be used.
Experimental Protocols
LC-MS/MS Protocol for 11-DHC Quantification in Murine Plasma
This protocol is a summary of a validated method for the simultaneous quantification of 11-DHC and corticosterone.[1][5]
-
Sample Preparation:
-
To 50 µL of plasma, add internal standards.
-
Perform liquid-liquid extraction with 10:1 chloroform.
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Column: ACE Excel 2 C18-AR (2.1 × 150 mm; 2 µm) fused core column.
-
Temperature: 25°C.
-
Mobile Phase: Acidified water and acetonitrile gradient.
-
Run Time: 10 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM).
-
Transitions:
-
11-DHC: m/z 345.1 -> 121.2
-
Corticosterone: m/z 347.1 -> 121.1
-
-
Competitive ELISA Protocol for 11-DHC
This protocol is based on the principles of the developed ELISA for serum 11-DHC.[6][7]
-
Plate Coating: A microplate is pre-coated with an anti-11-DHC antibody.
-
Competitive Reaction:
-
Add standards or samples to the wells.
-
Add a fixed amount of 11-DHC conjugated to horseradish peroxidase (11-DHC-HRP).
-
Incubate for one hour. During this time, the free 11-DHC in the sample and the 11-DHC-HRP compete for binding to the coated antibody.
-
-
Washing: Wash the plate five times to remove unbound reagents.
-
Substrate Incubation: Add a substrate for HRP (e.g., TMB). The enzyme converts the substrate to a colored product.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Detection: Measure the optical density (O.D.) at a specific wavelength. The intensity of the color is inversely proportional to the concentration of 11-DHC in the sample.
-
Quantification: Interpolate the 11-DHC concentration from a standard curve.
Mandatory Visualizations
References
- 1. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of an enzyme-linked immunosorbent assay for serum this compound in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
Unveiling the Balance: A Comparative Guide to Plasma and Tissue Levels of 11-Dehydrocorticosterone
For researchers, scientists, and drug development professionals, understanding the dynamic interplay between circulating and tissue-specific levels of glucocorticoids is paramount. This guide provides a comprehensive comparison of 11-Dehydrocorticosterone (DHC), the inactive precursor to the active glucocorticoid corticosterone, in plasma versus various tissues. The data presented herein, supported by detailed experimental protocols, offers valuable insights into the tissue-specific regulation of glucocorticoid action.
The concentration of this compound (DHC) in the bloodstream is not always a direct indicator of its levels within specific tissues. This disparity is primarily governed by the activity of two key enzymes: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and type 2 (11β-HSD2). 11β-HSD1, found in tissues such as the liver, adipose tissue, and the central nervous system, reactivates DHC to corticosterone. Conversely, 11β-HSD2, predominantly located in mineralocorticoid target tissues like the kidney and colon, inactivates corticosterone to DHC[1]. This intricate enzymatic balance results in a tissue-specific landscape of DHC concentrations, highlighting the importance of direct tissue measurements to accurately assess glucocorticoid metabolism and action.
Quantitative Comparison of this compound: Plasma vs. Tissue
The following tables summarize quantitative data from studies that have simultaneously measured this compound (DHC) and, where available, corticosterone (CORT) in plasma/blood and various tissues in rodents. These data illustrate the significant variations in DHC concentrations and CORT/DHC ratios across different biological compartments.
Table 1: Comparison of this compound (DHC) and Corticosterone (CORT) Levels in Whole Blood and Lymphoid Organs of Mice at Different Developmental Stages
| Age (Postnatal Day) | Analyte | Whole Blood (ng/mL or ng/g) | Bone Marrow (ng/g) | Thymus (ng/g) | Spleen (ng/g) |
| PND5 | DHC | ~0.8 | ~0.5 | ~0.3 | ~0.3 |
| CORT | ~1.2 | ~1.5 | ~1.0 | ~1.5 | |
| PND23 | DHC | ~0.1 | ~0.2 | ~0.1 | ~0.1 |
| CORT | ~8.5 | ~1.8 | ~4.8 | ~2.0 | |
| PND90 | DHC | ~0.1 | ~0.1 | ~0.1 | ~0.1 |
| CORT | ~11.0 | ~1.2 | ~3.7 | ~2.5 |
Data adapted from a study utilizing a validated immunoassay. The study notes that corticosterone levels were generally higher than DHC levels across species and that the relationship between the two is tissue- and age-specific[2].
Table 2: Comparison of this compound (DHC) and Corticosterone (CORT) Levels in Plasma and Adrenal Glands of Rats
| Condition | Analyte | Plasma (concentration) | Adrenals (concentration) |
| Intact | DHC | Lower than CORT | Present |
| CORT | Higher than DHC | Present | |
| Acute Stress (Laparotomy) | DHC | - | Increased |
| CORT | Increased | - |
Data from a study using high-performance liquid chromatography. The study suggests that under acute stress, an increase in adrenal DHC may serve as a reserve pool for corticosterone synthesis[3]. Note: The original abstract did not provide specific numerical values for concentrations but rather the relative changes.
Table 3: Comparison of this compound (DHC) and Corticosterone (CORT) Levels in Plasma and Renal Interstitial Fluid of Conscious Rats
| Sample Type | This compound (ng/mL) | Corticosterone (ng/mL) | Corticosterone/11-DHC Ratio |
| Plasma | ~6.3 | 66.7 ± 8.1 | 10.6 ± 1.4 |
| Renal Cortical Interstitial Fluid | ~1.0 | 0.8 ± 0.1 | 0.8 ± 0.1 |
| Renal Medullary Interstitial Fluid | ~1.7 | 1.0 ± 0.1 | 0.6 ± 0.1 |
Data obtained using microdialysis and liquid chromatography-tandem mass spectrometry. The significantly lower corticosterone/DHC ratio in the renal interstitium compared to plasma highlights the high 11β-HSD2 activity in the kidney, which locally inactivates corticosterone to DHC.
Experimental Protocols
Accurate quantification of this compound in plasma and tissue samples is critical for reliable comparisons. Below are summaries of key experimental methodologies cited in the literature.
Immunoassay for this compound (DHC) in Plasma and Lymphoid Tissues
This method was developed for the measurement of DHC in mice, rats, and songbirds[2].
-
Sample Collection and Extraction:
-
Blood and lymphoid tissues (bone marrow, thymus, spleen) are collected and immediately frozen.
-
Steroids are extracted from tissue homogenates or plasma using a solid-phase extraction (SPE) method with C18 columns.
-
-
Immunoassay Procedure:
-
A competitive enzyme-linked immunosorbent assay (ELISA) is employed.
-
The assay utilizes a specific primary antibody raised against DHC.
-
The sensitivity of the assay is reported to be low (in the picogram range).
-
Cross-reactivity with related steroids such as corticosterone is minimal but should be characterized for each new matrix.
-
-
Validation:
-
The immunoassay was validated by comparing results with a mass spectrometry assay, showing a significant positive linear correlation[2].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Simultaneous Quantification of 11-DHC and Corticosterone in Murine Plasma
This method provides high specificity and sensitivity for the simultaneous measurement of DHC and corticosterone[4][5].
-
Sample Preparation:
-
Murine plasma is subjected to liquid-liquid extraction (LLE) using chloroform.
-
The organic extract is evaporated and the residue is reconstituted for analysis.
-
-
Chromatographic Separation:
-
Reversed-phase high-performance liquid chromatography (HPLC) is used to separate DHC and corticosterone.
-
A C18 analytical column is typically employed with a gradient elution of water and acetonitrile containing an acid modifier.
-
-
Mass Spectrometric Detection:
-
Tandem mass spectrometry is performed using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM).
-
Specific precursor-to-product ion transitions for DHC and corticosterone are monitored for quantification.
-
The lower limits of quantification (LOQs) are reported to be in the sub-ng/mL range (e.g., 0.25 ng/mL for 11-DHC and 0.20 ng/mL for CORT)[4][5].
-
Microdialysis for Sampling of Renal Interstitial Fluid
This technique allows for the in vivo sampling of unbound steroids in the interstitial fluid of tissues like the kidney.
-
Probe Implantation:
-
Microdialysis probes are surgically implanted into the renal cortex or medulla of anesthetized animals, who are then allowed to recover.
-
-
Perfusion and Sampling:
-
The probes are perfused with a physiological solution at a low flow rate.
-
Small molecules, including steroids, diffuse across the dialysis membrane into the perfusate, which is then collected for analysis.
-
-
Analysis of Dialysate:
-
The collected dialysate is analyzed for DHC and corticosterone concentrations, typically using a highly sensitive method like LC-MS/MS due to the low concentrations.
-
Visualizing the Glucocorticoid Activation Pathway
The interconversion of this compound and corticosterone is a critical control point in glucocorticoid signaling. The following diagram illustrates this pathway.
Caption: Glucocorticoid activation pathway in target tissues.
This guide underscores the necessity of measuring this compound directly in tissues of interest to gain a precise understanding of its local concentrations and the regulation of glucocorticoid activity. The provided data and protocols serve as a valuable resource for researchers investigating the nuanced roles of glucocorticoids in health and disease.
References
- 1. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of this compound in mice, rats and songbirds: Effects of age, sex and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of corticosterone and this compound in the adrenals and plasma in acute stress | Cherkasova | Problems of Endocrinology [probl-endojournals.ru]
- 4. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of this compound and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unmasking 11-Dehydrocorticosterone Levels with Immunoassay versus LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of 11-Dehydrocorticosterone (11-DHC) is critical for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of two primary analytical methods—Immunoassay and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)—offering insights into their respective strengths and weaknesses, supported by experimental data.
This compound is the inactive metabolite of corticosterone, the primary glucocorticoid in rodents. The enzymatic conversion between 11-DHC and corticosterone, regulated by 11β-hydroxysteroid dehydrogenases (11β-HSD), plays a crucial role in modulating local glucocorticoid activity in tissues like the liver, adipose tissue, and the brain. Dysregulation of this pathway has been implicated in obesity, metabolic syndrome, and neurological disorders. Consequently, the precise measurement of 11-DHC is paramount for advancing research in these areas.
This guide will delve into the analytical nuances of immunoassay and LC-MS/MS for 11-DHC quantification, presenting a clear comparison to aid in selecting the most appropriate method for your research needs.
At a Glance: Immunoassay vs. LC-MS/MS for 11-DHC Analysis
| Feature | Immunoassay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Physicochemical properties (retention time, mass-to-charge ratio) |
| Specificity | Can be prone to cross-reactivity with structurally similar steroids (e.g., corticosterone, cortisone).[1][2] | High, based on unique molecular fragmentation patterns. |
| Sensitivity | Generally high, with detection limits in the low ng/mL to pg/mL range.[1] | Very high, with Limits of Quantitation (LOQs) in the low ng/mL to pg/mL range.[3] |
| Accuracy & Precision | Can be affected by matrix effects and cross-reactivity, potentially leading to overestimation.[1] | Considered the "gold standard" for accuracy and precision in steroid analysis.[3] |
| Throughput | High, suitable for screening large numbers of samples. | Lower, more time-consuming per sample. |
| Cost | Lower initial instrument cost and per-sample cost. | High initial instrument cost, lower per-sample cost with high-throughput systems. |
| Multiplexing | Typically measures a single analyte. | Can simultaneously measure multiple steroids in a single run. |
Quantitative Data Comparison
The following table summarizes the performance characteristics of a published enzyme-linked immunosorbent assay (ELISA) and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.
| Parameter | Immunoassay (ELISA) | LC-MS/MS |
| Limit of Quantitation (LOQ) | 0.3 ng/mL (direct method)[1] | 0.25 ng/mL[3] |
| Linearity Range | 0.3 - 250 ng/mL (direct method)[1] | 0.1 - 500 ng/mL[3] |
| Intra-assay CV (%) | 5% - 9% | < 15% |
| Inter-assay CV (%) | 10% - 15% | < 15% |
| Cross-reactivity | Cortisone (92%), Corticosterone (0.36%), 11-deoxycorticosterone (0.51%)[1] | Not applicable (highly specific) |
Experimental Protocols
Immunoassay (ELISA) Protocol for this compound
This protocol is based on a competitive ELISA method.
-
Sample Preparation: Serum or plasma samples can be used directly or following a steroid extraction step to improve specificity.[1]
-
Plate Coating: A microtiter plate is pre-coated with an antibody specific to this compound.
-
Competitive Binding:
-
Standards, controls, and unknown samples are added to the wells.
-
Enzyme-labeled 11-DHC (e.g., conjugated to horseradish peroxidase - HRP) is then added to each well.
-
During incubation, the unlabeled 11-DHC from the sample and the enzyme-labeled 11-DHC compete for binding to the limited number of antibody sites on the plate.
-
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate solution for the enzyme is added to the wells, resulting in color development. The intensity of the color is inversely proportional to the amount of 11-DHC in the sample.
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of 11-DHC in the unknown samples is then determined by interpolating their absorbance values from the standard curve.
LC-MS/MS Protocol for this compound
This protocol outlines a typical workflow for the quantification of 11-DHC in serum or plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum or plasma, add an internal standard (e.g., a deuterated form of 11-DHC).
-
Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or chloroform).
-
Vortex vigorously to extract the steroids into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., methanol/water mixture).
-
-
Chromatographic Separation (LC):
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, B: acetonitrile or methanol with 0.1% formic acid). The gradient is designed to separate 11-DHC from other endogenous steroids.
-
-
Ionization and Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI).
-
The parent ion of 11-DHC is selected in the first quadrupole (Q1).
-
The parent ion is fragmented in the collision cell (Q2).
-
Specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.
-
-
Data Analysis:
-
The peak area of the 11-DHC fragment ion is measured and normalized to the peak area of the internal standard.
-
A calibration curve is constructed by analyzing standards of known 11-DHC concentrations.
-
The concentration of 11-DHC in the unknown samples is calculated from the calibration curve.
-
Visualizing the Methodologies
To further clarify the experimental processes and the comparative logic, the following diagrams are provided.
Conclusion: Choosing the Right Tool for the Job
The choice between immunoassay and LC-MS/MS for the quantification of this compound ultimately depends on the specific requirements of the research.
Immunoassays offer a high-throughput and cost-effective solution, making them well-suited for large-scale screening studies where relative changes in 11-DHC levels are of primary interest. However, the inherent risk of cross-reactivity with other structurally similar steroids, such as corticosterone and cortisone, can lead to an overestimation of 11-DHC concentrations.[1][2] This is a critical consideration, especially in samples where these related steroids are present in high concentrations.
LC-MS/MS , on the other hand, provides the gold standard for specificity and accuracy in steroid analysis.[3] By separating analytes chromatographically and identifying them based on their unique mass-to-charge ratio and fragmentation patterns, LC-MS/MS can distinguish 11-DHC from its isomers and other closely related compounds. This high degree of specificity makes it the method of choice for studies requiring precise and accurate quantification, such as pharmacokinetic studies, clinical diagnostics, and fundamental research aimed at elucidating the precise roles of 11-DHC.
For researchers and drug development professionals, it is recommended to use LC-MS/MS for definitive quantification of this compound. Immunoassays can be a valuable tool for initial screening, but any significant findings should be confirmed using the more specific and accurate LC-MS/MS methodology.
References
- 1. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Understated Role of 11-Dehydrocorticosterone in Hypertension: A Comparative Guide to Mineralocorticoids
For Immediate Release
[City, State] – [Date] – In the intricate landscape of hormonal regulation of blood pressure, the role of mineralocorticoids is paramount. While aldosterone is the most recognized player, a comprehensive understanding of the full spectrum of these steroid hormones is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of 11-Dehydrocorticosterone (11-DHC) with other key mineralocorticoids, supported by experimental data, to elucidate its relative importance in the pathophysiology of hypertension.
Introduction to Mineralocorticoid-Induced Hypertension
Mineralocorticoid hormones regulate salt and water balance in the body, primarily through their action on the mineralocorticoid receptor (MR) in the kidneys. Activation of the MR leads to sodium and water retention, and potassium excretion, which collectively can elevate blood pressure. While aldosterone is the principal and most potent endogenous mineralocorticoid, other steroids, including glucocorticoids like cortisol and corticosterone, can also bind to and activate the MR. The physiological impact of these steroids is a function of their circulating concentrations, their affinity for the MR, and the local enzymatic activity that modulates their availability to the receptor.
The Central Role of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)
The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is a critical gatekeeper that confers specificity to the mineralocorticoid receptor for aldosterone.[1] In mineralocorticoid target tissues, such as the distal nephron of the kidney, 11β-HSD2 converts potent glucocorticoids—cortisol in humans and corticosterone in rodents—into their inactive 11-keto forms, cortisone and this compound (11-DHC), respectively.[2] This enzymatic inactivation is crucial because circulating concentrations of glucocorticoids are 100- to 1000-fold higher than those of aldosterone, and both have a similar high affinity for the MR.[3] Without the activity of 11β-HSD2, the MR would be perpetually saturated by glucocorticoids, leading to a state of apparent mineralocorticoid excess (AME), characterized by severe hypertension and hypokalemia.[1]
Comparative Analysis of Mineralocorticoids
This section provides a detailed comparison of 11-DHC with aldosterone, cortisol, and corticosterone, focusing on their biochemical properties and physiological roles in blood pressure regulation.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of these four steroids. It is important to note that values can vary between studies due to different experimental conditions.
| Steroid | Receptor Binding Affinity (Kd) for MR (nM) | Potency for MR Transactivation (EC50) (nM) |
| Aldosterone | ~1[4][5] | ~0.1 - 1.0[6] |
| Cortisol | ~1[4] | ~1.0 - 10.0[6] |
| Corticosterone | ~1[7] | ~1.0 - 10.0 |
| This compound | Poor agonist/Weak antagonist[8] | High concentrations required for activation[8] |
Table 1: Comparison of Mineralocorticoid Receptor Binding Affinity and Transactivation Potency. Note: Data are compiled from multiple sources and should be interpreted as approximate values.
| Steroid | Typical Circulating Concentration (Human Plasma) | Typical Circulating Concentration (Rodent Plasma) |
| Aldosterone | 0.1 - 0.5 nM | 0.2 - 1.0 nM |
| Cortisol | 100 - 500 nM | - |
| Corticosterone | - | 50 - 200 nM |
| This compound | ~50 nmol/l | ~5 nmol/l |
Table 2: Comparison of Circulating Concentrations of Mineralocorticoids. Note: Concentrations can fluctuate significantly based on diurnal rhythm, stress, and disease states.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay for Mineralocorticoid Receptor Affinity (Ki Determination)
Objective: To determine the binding affinity (Ki) of 11-DHC, aldosterone, cortisol, and corticosterone for the mineralocorticoid receptor.
Materials:
-
HEK293 cells transiently or stably expressing human MR
-
[³H]-Aldosterone (radioligand)
-
Unlabeled competitor steroids (11-DHC, aldosterone, cortisol, corticosterone)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation: Culture HEK293 cells expressing MR and harvest. Prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of [³H]-Aldosterone (typically at its Kd concentration) to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor steroids (11-DHC, aldosterone, cortisol, or corticosterone) to the wells. Include wells with only [³H]-Aldosterone for total binding and wells with a high concentration of unlabeled aldosterone for non-specific binding.
-
Incubation: Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 18-24 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Assay for MR Transactivation (EC50 Determination)
Objective: To determine the potency (EC50) of 11-DHC, aldosterone, cortisol, and corticosterone in activating the mineralocorticoid receptor.
Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1)
-
MR expression vector
-
Luciferase reporter vector containing a mineralocorticoid response element (MRE) driving the luciferase gene
-
Transfection reagent
-
Cell culture medium
-
Test steroids (11-DHC, aldosterone, cortisol, corticosterone)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the MR expression vector and the MRE-luciferase reporter vector using a suitable transfection reagent.
-
Steroid Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing increasing concentrations of the test steroids. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the steroids for a sufficient time to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminometry: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of the steroid. Determine the EC50 value (the concentration of the steroid that produces 50% of the maximal response) from the resulting dose-response curve.
In Vivo Blood Pressure Measurement in a Rodent Model
Objective: To assess the in vivo effect of sustained administration of 11-DHC and other mineralocorticoids on blood pressure.
Materials:
-
Sprague-Dawley rats
-
Osmotic minipumps
-
Test steroids (11-DHC, aldosterone, cortisol, corticosterone) dissolved in a suitable vehicle (e.g., polyethylene glycol)
-
Radiotelemetry blood pressure monitoring system
-
Anesthesia
-
Surgical instruments
Procedure:
-
Animal Acclimatization and Baseline Measurement: Acclimatize rats to single housing and obtain baseline blood pressure measurements for several days using the radiotelemetry system.[9]
-
Surgical Implantation of Telemetry Probe: Anesthetize the rat and surgically implant the telemetry probe's catheter into the carotid or femoral artery. Place the transmitter body in a subcutaneous pocket. Allow the animal to recover for at least one week.[10]
-
Osmotic Minipump Implantation: Anesthetize the recovered rat and subcutaneously implant an osmotic minipump filled with the test steroid or vehicle.
-
Continuous Blood Pressure Monitoring: Continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate, for the duration of the minipump's infusion period (e.g., 2-4 weeks).[9]
-
Data Analysis: Analyze the blood pressure data to determine the effect of each steroid over time compared to the vehicle control and baseline measurements.
Discussion and Conclusion
The compiled data unequivocally demonstrate that this compound is a poor agonist for the mineralocorticoid receptor.[8] Its role in hypertension is primarily passive, serving as the inactive metabolite of the much more abundant and MR-active glucocorticoid, corticosterone (in rodents) or cortisol (in humans). The hypertensive potential of glucocorticoids is held in check by the robust activity of 11β-HSD2 in mineralocorticoid-sensitive tissues.[1]
In contrast, aldosterone is a potent mineralocorticoid with high affinity and efficacy at the MR, and its primary function is to regulate blood pressure. Cortisol and corticosterone, while classified as glucocorticoids, have the potential to cause significant hypertension if the protective barrier of 11β-HSD2 is compromised, as seen in genetic disorders or through inhibition by substances like licorice.
Therefore, the significance of 11-DHC in the context of hypertension lies not in its direct action, but in its status as a marker of 11β-HSD2 activity. Elevated ratios of cortisol to cortisone (or corticosterone to 11-DHC) can indicate impaired 11β-HSD2 function and an increased risk of glucocorticoid-driven mineralocorticoid receptor activation and subsequent hypertension.
For researchers and drug development professionals, this comparative guide underscores the importance of considering the complete hormonal and enzymatic milieu when investigating mineralocorticoid-related hypertension. Therapeutic strategies targeting this pathway may involve not only direct MR antagonism but also modulation of 11β-HSD2 activity. Future research should continue to explore the subtle and tissue-specific regulation of mineralocorticoid and glucocorticoid action to develop more targeted and effective treatments for hypertension.
References
- 1. 11β-Hydroxysteroid Dehydrogenases and Hypertension in the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortisol to cortisone: glucocorticoid to mineralocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Equivalent affinity of aldosterone and corticosterone for type I receptors in kidney and hippocampus: direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11beta-hydroxysteroid dehydrogenase and corticosteroid action in lyon hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
Untangling the In Vivo Significance of 11-Dehydrocorticosterone: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo realities is paramount. This guide provides a comparative analysis of 11-Dehydrocorticosterone (11-DHC), an inactive glucocorticoid, and its active counterpart, corticosterone, with a focus on the enzymatic processes that govern their interplay and the implications for research.
In the realm of steroid biology, the in vitro activity of a compound does not always predict its in vivo efficacy. A prime example is this compound (11-DHC), the 11-keto metabolite of corticosterone. While largely inactive at glucocorticoid (GR) and mineralocorticoid receptors (MR) in vitro, its in vivo relevance is profound, primarily due to its conversion to the potent glucocorticoid, corticosterone. This conversion is orchestrated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system, which acts as a critical gatekeeper of glucocorticoid action at the tissue level.
The Decisive Role of 11β-Hydroxysteroid Dehydrogenase
The physiological effects of 11-DHC are almost entirely dependent on its metabolic conversion to corticosterone by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the reverse reaction, inactivating corticosterone to 11-DHC.
11β-HSD1: The Activator. This enzyme is predominantly a reductase in vivo, utilizing NADPH as a cofactor to convert 11-DHC to active corticosterone.[1][2][3][4] It is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system.[3] This tissue-specific activation, often termed "intracrine" amplification, allows for localized enhancement of glucocorticoid signaling without altering systemic corticosterone levels. Interestingly, while bidirectional in microsomal preparations in vitro, 11β-HSD1 functions almost exclusively as a reductase in intact cells and in vivo.[1][3]
11β-HSD2: The Protector. In contrast, 11β-HSD2 is a high-affinity dehydrogenase that inactivates corticosterone to 11-DHC.[1][2][3] Its expression is prominent in mineralocorticoid target tissues, including the kidney, colon, and salivary glands.[1] The primary role of 11β-HSD2 is to protect the non-selective mineralocorticoid receptor from being overwhelmed by the much higher circulating concentrations of glucocorticoids, thereby conferring aldosterone specificity.[1][3][5]
Comparative Glucocorticoid Activity: In Vitro vs. In Vivo
The disparity between the in vitro and in vivo glucocorticoid activity of 11-DHC is stark. In vitro, 11-DHC exhibits minimal to no binding affinity for the glucocorticoid and mineralocorticoid receptors. However, in vivo, administration of 11-DHC can elicit significant glucocorticoid effects in tissues expressing 11β-HSD1, as it is efficiently converted to corticosterone.
| Compound | In Vitro Glucocorticoid Receptor (GR) Binding | In Vivo Glucocorticoid Activity (in 11β-HSD1 expressing tissues) |
| Corticosterone | High | High |
| This compound | Very Low / Negligible | Potent (due to conversion to corticosterone) |
Quantitative Insights: Steroid Concentrations In Vivo
The dynamic interplay between 11-DHC and corticosterone is reflected in their relative concentrations in different biological compartments. Studies in conscious rats have provided valuable data on the levels of these steroids in plasma, urine, and within the kidney itself.
| Biological Compartment | Corticosterone (ng/mL) | This compound (ng/mL) | Corticosterone / 11-DHC Ratio |
| Plasma | 66.7 ± 8.1 | Not reported in this study | 10.6 ± 1.4 |
| Urine | 7.9 ± 1.1 | Not reported in this study | 1.7 ± 0.1 |
| Renal Cortex (Microdialysate) | 0.8 ± 0.1 | Not reported in this study | 0.8 ± 0.1 |
| Renal Medulla (Microdialysate) | 1.0 ± 0.1 | Not reported in this study | 0.6 ± 0.1 |
| Data from conscious, untreated rats.[6][7] |
These data highlight the significant local regulation of glucocorticoid activity. The much lower corticosterone/11-DHC ratio in the kidney compared to plasma underscores the high 11β-HSD2 activity in this organ, which efficiently inactivates corticosterone.[6][7]
Experimental Protocols
In Vivo Assessment of 11β-HSD1 Activity
This protocol describes a method to assess the in vivo reductase activity of 11β-HSD1 in rodents by measuring the conversion of orally administered 11-DHC to corticosterone.
Materials:
-
This compound
-
Vehicle (e.g., sesame oil)
-
Experimental animals (e.g., mice or rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for steroid analysis[8]
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Baseline Blood Sample: Collect a baseline blood sample from each animal to determine endogenous corticosterone and 11-DHC levels.
-
Administration of 11-DHC: Administer a known dose of 11-DHC, dissolved in a suitable vehicle, to the animals via oral gavage. A control group should receive the vehicle only.
-
Timed Blood Sampling: Collect blood samples at specific time points after administration (e.g., 30, 60, 120, and 240 minutes).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Steroid Extraction and Analysis: Extract the steroids from the plasma samples and quantify the concentrations of both 11-DHC and corticosterone using a validated LC-MS/MS method.[8]
-
Data Analysis: Calculate the plasma concentrations of corticosterone and 11-DHC at each time point. The increase in plasma corticosterone levels in the 11-DHC treated group compared to the control group indicates the in vivo reductase activity of 11β-HSD1.
Visualizing the Pathways and Processes
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Renal interstitial corticosterone and this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 11-Dehydrocorticosterone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe and effective disposal of 11-Dehydrocorticosterone, ensuring the protection of personnel and the environment.
While specific disposal protocols for this compound are not extensively detailed in publicly available literature, a comprehensive approach based on general principles of hazardous waste management is essential. All chemical waste, including this compound, must be handled through a designated hazardous waste program.[1] It is imperative to avoid disposing of such chemicals down the sink or in regular trash.[1][2][3]
Compound Properties Relevant to Disposal
Understanding the properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₄ | [4][5] |
| Molecular Weight | 344.4 g/mol | [5] |
| Appearance | Solid | [6] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL | [4] |
| Stability | Stable under normal conditions. | [6] |
| Incompatible Materials | Strong oxidizing agents. | [6] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂). | [6] |
Procedural Framework for Disposal
The proper disposal of this compound should follow a structured, multi-step process to ensure safety and compliance. This workflow is designed to guide laboratory personnel through the necessary stages of waste management, from initial identification to final collection.
Detailed Experimental Protocols
While no specific experimental protocols for the neutralization or disposal of this compound were found, the following general laboratory procedures for handling chemical waste are mandatory.
Waste Accumulation and Storage:
-
Container Selection: Use only appropriate, chemically resistant containers for waste storage; plastic is often preferred.[2] The container must have a secure, leak-proof closure.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and identify the contents, including the full chemical name "this compound." The label should also include relevant hazard information and the date when the first waste was added to the container.[7]
-
Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[6][8]
-
Storage Location: Keep waste containers in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[2] This area should be well-ventilated.
-
Container Management: Keep waste containers closed at all times, except when adding waste.[1] Do not overfill containers; a good practice is to fill them to no more than 90% capacity.
Disposal Procedures:
-
Contact for Pickup: Once the waste container is full or has been in storage for a designated period (e.g., up to 12 months, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to arrange for a hazardous waste pickup.[2]
-
Empty Container Disposal: A container that has held this compound should be managed as hazardous waste unless it is triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, deface the chemical labels before disposing of the container as regular trash.[1]
Spill Management:
In the event of a spill, the cleanup materials should also be treated as hazardous waste.[1]
-
Isolate the Area: Evacuate and isolate the spill area.
-
Use Appropriate PPE: Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Contain and Clean: Use an appropriate absorbent material to contain and clean up the spill.
-
Dispose of Cleanup Materials: Place all contaminated materials into a sealed, labeled hazardous waste container for disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C21H28O4 | CID 5311364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. danielshealth.com [danielshealth.com]
Comprehensive Safety and Handling Guide for 11-Dehydrocorticosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 11-Dehydrocorticosterone, a corticosteroid used in research. Adherence to these procedures is critical to ensure personnel safety and to minimize environmental impact.
Hazard Identification and Risk Assessment
This compound is a biologically active steroid. While specific toxicity data may be limited, it should be handled as a potent compound with the potential for physiological effects even at low doses. Chronic exposure may lead to metabolic changes.[1][2] All personnel must be trained on the potential hazards and the procedures outlined in this guide before handling the compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves meeting ASTM D6978 standard.[3] | Prevents skin absorption of the hazardous drug.[4] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[3] |
| Gown | Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene or other material resistant to chemical permeation.[5] | Protects against splashes and contamination of personal clothing. Must be changed every 2-3 hours or immediately upon contamination.[3] |
| Eye and Face Protection | Chemical safety goggles and a face shield, or a full-face respirator.[5][6] | Protects eyes and mucous membranes from splashes and airborne particles.[4][6] |
| Respiratory Protection | An N95 or higher-rated respirator is required when handling the powdered form of the compound outside of a containment device.[3][6] | Minimizes inhalation of aerosolized particles. Surgical masks are not sufficient.[6] |
| Shoe Covers | Two pairs of disposable, skid-resistant shoe covers.[3] | Prevents the tracking of contaminants out of the designated handling area.[3][4] |
| Head and Hair Covers | Disposable bouffant cap or other appropriate hair covering.[3] | Contains hair and prevents contamination of the work area. |
Engineering Controls
All handling of powdered this compound must be conducted in a certified Class I or Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize aerosol generation and exposure.[4]
Standard Operating Procedure for Handling
4.1. Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the designated handling area by covering the work surface with a disposable, absorbent, and plastic-backed pad.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) and place them within the containment device.
4.2. Weighing and Reconstitution:
-
Perform all weighing operations within the containment device.
-
Use dedicated equipment for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
If reconstituting, add the solvent slowly to the powder to avoid splashing. Cap the vial securely before mixing.
4.3. Post-Handling:
-
Decontaminate all surfaces of the containment device.
-
Carefully wipe down the exterior of all containers and equipment with an appropriate deactivating agent before removing them from the containment device.
-
Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Contaminated PPE | All used gloves, gowns, shoe covers, and other disposable PPE must be placed in a designated, sealed, and labeled hazardous waste container.[3] |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard down the drain.[7] |
| Contaminated Labware | Disposable labware (e.g., pipette tips, vials) should be placed in a sharps container or a designated hazardous waste container. Reusable labware must be decontaminated with a validated procedure before washing. |
| Spill Cleanup Material | All materials used to clean up spills of this compound must be disposed of as hazardous waste. |
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
Ensure appropriate PPE is worn before attempting to clean the spill.
-
For small powder spills, gently cover with a damp absorbent pad to avoid raising dust.
-
For liquid spills, absorb with an inert material.
-
Clean the spill area with a deactivating agent, followed by a rinse with water.
-
Collect all cleanup materials in a sealed bag and dispose of as hazardous waste.
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound causes metabolic syndrome, which is prevented when 11β-HSD1 is knocked out in livers of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. pppmag.com [pppmag.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
